molecular formula C7H9NOS B1321435 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one CAS No. 57001-13-5

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

Cat. No.: B1321435
CAS No.: 57001-13-5
M. Wt: 155.22 g/mol
InChI Key: KCDMCROFMWMVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one (CAS Number: 57001-13-5) is a saturated benzothiazole derivative with the molecular formula C 7 H 9 NOS and a molecular weight of 155.22 g/mol . This compound features a hexahydrobenzothiazol-2-one core structure, which is a key pharmacophore in medicinal chemistry . Benzothiazoles and their derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities and presence in various commercially important products . Researchers value this hexahydro scaffold for developing compounds with potential biological activity. The benzothiazole nucleus is a constituent of molecules studied for a wide range of applications, including their pharmacological activities and uses in optical materials . As a building block, 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one can be used in organic synthesis and drug discovery programs to create novel molecules for screening against various therapeutic targets . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDMCROFMWMVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618159
Record name 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57001-13-5
Record name 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profile of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one in Organic Solvents: A Methodological & Theoretical Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. For 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one, a heterocyclic compound of interest in medicinal chemistry, understanding its solubility profile in organic solvents is paramount for its synthesis, purification, formulation, and screening.[1] This technical guide provides a comprehensive framework for determining and understanding the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, we present a robust, field-proven experimental protocol based on the gold-standard shake-flask method.[2][3] Furthermore, we delve into the theoretical underpinnings of solubility, offering insights into solvent selection and the interpretation of experimental results.

Introduction: The Critical Role of Solubility

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one belongs to the benzothiazole class of heterocyclic compounds. Benzothiazoles are significant pharmacophores found in numerous bioactive molecules with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[4][5][6] The journey of a potential drug candidate from discovery to clinical application is heavily influenced by its solubility. Poor solubility can lead to unreliable results in in-vitro assays, challenging formulations, and poor bioavailability, ultimately causing promising compounds to fail in later stages of development.[7] Therefore, a thorough characterization of the solubility of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one in a range of organic solvents is not merely an academic exercise but a foundational step in its development.

This guide is structured to provide both the "how" and the "why" of solubility determination. We will begin by detailing a rigorous experimental protocol and then explore the molecular-level interactions that govern the dissolution process.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] This adage suggests that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another. To apply this to 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one, we must first consider its molecular structure.

The molecule possesses both polar and non-polar characteristics:

  • Polar Features : The presence of a carbonyl group (C=O) and a secondary amine (N-H) within the thiazole ring introduces polarity and the capacity for hydrogen bonding. The sulfur atom also contributes to the molecule's polarity.

  • Non-Polar Features : The fused cyclohexane ring is aliphatic and non-polar in nature.

This amphiphilic character suggests that the compound's solubility will be highly dependent on the chosen solvent. We can hypothesize the following interactions:

  • In Polar Protic Solvents (e.g., Ethanol, Methanol) : These solvents can act as both hydrogen bond donors and acceptors. We can anticipate favorable interactions, with the solvent's hydroxyl group hydrogen bonding with the carbonyl oxygen and the amine nitrogen of the solute.

  • In Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) : These solvents have dipoles but lack acidic protons.[8] They can accept hydrogen bonds and engage in dipole-dipole interactions. Dimethyl sulfoxide (DMSO), in particular, is an excellent solvent for many drug-like molecules and is often used for NMR analysis, implying good solubility.[1]

  • In Non-Polar Solvents (e.g., Hexane, Toluene) : In these solvents, the primary intermolecular forces are van der Waals forces. The non-polar cyclohexane moiety of the solute will interact favorably with these solvents, but the polar part of the molecule will be less effectively solvated, likely resulting in lower solubility compared to polar solvents.

The following diagram illustrates the key potential solute-solvent interactions that drive the dissolution process.

Figure 1: Potential Solute-Solvent Interactions cluster_solute 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one cluster_solvents Organic Solvents Solute C=O (H-bond acceptor) N-H (H-bond donor) Cyclohexane (Non-polar) Protic Polar Protic (e.g., Ethanol) -OH group Solute->Protic Strong H-Bonding Aprotic Polar Aprotic (e.g., DMSO) S=O group Solute->Aprotic Dipole-Dipole & H-Bond Accepting Nonpolar Non-Polar (e.g., Hexane) Aliphatic chain Solute->Nonpolar Van der Waals (weaker interaction)

Caption: Key intermolecular forces influencing solubility.

Experimental Protocol: Quantitative Determination via the Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[2] It is a reliable and widely used technique in pharmaceutical research.[3] The following protocol provides a step-by-step guide to ensure accurate and reproducible results.

Materials and Equipment
  • 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically inert material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one to a pre-weighed glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker, set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[8][9] A preliminary time-course study can determine the optimal equilibration time.

Step 2: Phase Separation

  • Once equilibrium is reached, remove the vials from the shaker. Allow them to stand for a short period to let the undissolved solid settle.

  • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[8]

Step 3: Quantification of Solute

  • Prepare a stock solution of the compound in a suitable solvent at a known concentration.

  • From the stock solution, create a series of calibration standards of known concentrations.

  • Analyze the calibration standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.[3][9]

  • Accurately dilute the filtered saturated solution (from Step 2) with the same solvent used for the calibration standards to bring its concentration within the range of the calibration curve.

  • Analyze the diluted sample using the same analytical method.

  • Determine the concentration of the diluted sample from the calibration curve.

Step 4: Data Reporting

  • Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility of the compound.

  • Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature at which the measurement was made.[8]

The following diagram provides a visual representation of this experimental workflow.

Figure 2: Shake-Flask Solubility Determination Workflow A 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (24-72 hours). A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C D 4. Filtration Filter supernatant through a 0.22 µm syringe filter. C->D E 5. Dilution & Analysis Dilute the clear filtrate and quantify concentration via HPLC or UV-Vis. D->E F 6. Calculation & Reporting Calculate solubility from the calibration curve and report with temperature. E->F

Caption: A generalized workflow for determining equilibrium solubility.

Data Presentation and Interpretation

Once the solubility has been determined in a range of solvents, the data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one at 25 °C

Solvent ClassificationSolventDielectric Constant (Polarity)Solubility (mg/mL)
Polar Protic Methanol32.7Experimental Value
Ethanol24.5Experimental Value
Polar Aprotic DMSO46.7Experimental Value
Acetonitrile37.5Experimental Value
Acetone20.7Experimental Value
Non-Polar Toluene2.4Experimental Value
Hexane1.9Experimental Value

Interpreting this data in the context of the solvent's properties (e.g., dielectric constant, hydrogen bonding capacity) will provide a comprehensive understanding of the compound's physicochemical nature. This, in turn, will inform decisions in chemical synthesis (solvent choice for reactions and recrystallization), formulation (selection of excipients), and preclinical studies.

Conclusion

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Avdeef, A. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Various Authors. (2013). How to perform equilibrium solubility studies step by step practically?
  • Enamine. Shake-Flask Solubility Assay.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • MDPI. (2020).
  • ResearchGate. (2023).
  • Benchchem. (2025). Solubility Profile of 6-chloro-1,3-benzothiazole-2-thiol: A Technical Guide.
  • Sigma-Aldrich. Solvent Miscibility Table.

Sources

The Pharmacological Potential and Biological Activity of Hexahydro-1,3-benzothiazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the transition from flat, fully aromatic pharmacophores to structurally complex, sp3-rich scaffolds is a proven strategy to enhance drug-likeness, solubility, and target specificity. Hexahydro-1,3-benzothiazol-2-one (and its tautomeric/functional equivalents, such as 2-imino-2,3,4,5,6,7-hexahydrobenzothiazole) represents a highly privileged bicyclic scaffold. By partially saturating the benzothiazole core, researchers unlock a non-planar 3D conformation that reduces off-target planar intercalation (associated with toxicity) while significantly improving blood-brain barrier (BBB) permeability.

This whitepaper synthesizes the biological activities, mechanistic pathways, and self-validating experimental protocols associated with this scaffold, providing a comprehensive resource for drug development professionals.

Core Pharmacological Domains

Neuroprotection via p53 Inactivation

The most prominent application of the hexahydrobenzothiazole scaffold is in neuroprotection. Derivatives such as Pifithrin-α (PFT-α) act as potent inhibitors of the p53 tumor suppressor protein [1]. During severe cellular stress—such as ischemic stroke or mild traumatic brain injury (mTBI)—p53 rapidly accumulates in neurons, translocates to the nucleus, and upregulates pro-apoptotic genes like PUMA and Bax[2]. Hexahydrobenzothiazole derivatives temporarily halt this p53-mediated transcriptional machinery, providing a critical therapeutic window to rescue neurons from irreversible apoptosis.

Pathway Insult Cellular Insult (Ischemia, DNA Damage) p53 p53 Activation & Stabilization Insult->p53 Trans Nuclear Translocation p53->Trans ProApo Pro-apoptotic Gene Expression (PUMA, Bax) Trans->ProApo Apo Neuronal Apoptosis ProApo->Apo Drug Hexahydrobenzothiazole Derivatives (e.g., PFT-u03B1) Drug->p53 Inhibits Drug->Trans

Fig 1. Mechanism of p53-mediated apoptosis inhibition by hexahydrobenzothiazole derivatives.

Metabolic Regulation: PPAR Modulation

Beyond the central nervous system, 6-substituted benzothiazol-2-ones and their saturated analogs demonstrate high efficacy as Peroxisome Proliferator-Activated Receptor (PPAR) modulators. Specific stereoisomers containing this core act as potent full PPARγ agonists and weak partial PPARα agonists, effectively lowering serum triglycerides and glucose in Type 2 Diabetes (T2D) models without the severe body-weight gain associated with traditional thiazolidinediones [3].

Targeted Protein Degradation (Alzheimer's Disease)

Recent advancements in targeted protein degradation have utilized the hexahydro-1,3-benzothiazole core to design molecular glues. These compounds recruit disease-causing proteins to the lysosomal pathway. Specifically, derivatives have been identified that bind CAPRIN1 and Amyloid Precursor Protein (APP), enhancing their protein-protein interaction and driving the degradation of APP, thereby reducing neurotoxic Aβ42 production in Alzheimer's iPSC-derived neurons [4].

Quantitative Pharmacological Profiling

To facilitate structure-activity relationship (SAR) comparisons, the following table summarizes the quantitative efficacy of key hexahydrobenzothiazole (and closely related) derivatives across various therapeutic targets.

Compound / DerivativePrimary TargetPharmacological IndicationKey Efficacy MetricReference
Pifithrin-α (PFT-α) p53 (Inhibitor)Ischemic Stroke / mTBIEC50 = 1.5 μM (PC12 Cells)[1]
Compound 44b PPARγ (Agonist)Type 2 DiabetesKi < 10 nM[3]
Compound 0043 CAPRIN1 (Degrader)Alzheimer's DiseaseAβ42 Reduction (Dose-dep)[4]
Conjugate 18b DNA GyraseBacterial InfectionMIC = 0.5 μg/mL (E. coli)[5]

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, establishing robust, reproducible workflows is paramount. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Synthesis of the Hexahydrobenzothiazole Core

Objective: Synthesize 2-imino-2,3,4,5,6,7-hexahydrobenzothiazole (the tautomeric precursor to the 2-one system).

  • Alkylation: Dissolve 2-amino-4,5,6,7-tetrahydrobenzothiazole in an organic solvent and react with the appropriate α-bromomethyl ketone.

    • Causality: Starting with the 2-amino derivative allows for a controlled tautomerization to the 2-imino/2-one core. This tautomeric flexibility is critical for establishing optimal hydrogen bonding networks within the target protein's active site.

  • Neutralization & Cyclization: Dissolve the resulting hydrobromide salt in hot saturated aqueous Na₂CO₃. Allow the solution to cool to precipitate white needle crystals.

    • Causality: Utilizing a mild, aqueous base (Na₂CO₃) rather than harsh conditions ensures the neutralization of the salt without degrading the sensitive, partially saturated sp3 ring system, strictly preventing unwanted oxidative aromatization.

Protocol B: In Vitro Neuroprotection Validation Assay

Objective: Evaluate the p53-inhibitory efficacy of synthesized derivatives.

  • Cell Culturing: Culture PC12 cells in RPMI-1640 media containing 10% horse serum and 5% fetal calf serum until 70–80% confluent.

    • Causality: PC12 cells, derived from a pheochromocytoma, possess a highly robust and predictable apoptotic response to DNA damage. They serve as an ideal, highly sensitive in vitro model for p53-dependent neuronal death.

  • Toxic Insult Induction: Expose the cells to 40 μM Camptothecin for 12 hours.

    • Causality: Camptothecin inhibits topoisomerase I, causing targeted double-strand DNA breaks. This is a self-validating choice because it bypasses upstream receptor-mediated apoptosis, directly and exclusively activating the p53-dependent cascade to establish a stringent baseline.

  • Compound Treatment & Viability Quantification: Administer the hexahydrobenzothiazole derivative in a dose-response gradient (0.1 μM to 200 μM). Quantify survival using an Annexin V-FITC / Propidium Iodide (PI) double-staining flow cytometry assay.

    • Causality: Coupling metabolic viability with specific apoptotic markers (Annexin V) ensures that the measured survival is genuinely due to the prevention of apoptosis, rather than an artificial spike in mitochondrial metabolism.

Workflow Step1 Scaffold Synthesis (Hexahydrobenzothiazole) Step2 In Vitro Culturing (PC12 / SH-SY5Y Cells) Step1->Step2 Step3 Toxic Insult Induction (Camptothecin 40 u03BCM) Step2->Step3 Step4 Compound Treatment (Dose-Response) Step3->Step4 Step5 Viability Validation (EC50 Calculation) Step4->Step5

Fig 2. High-throughput in vitro screening workflow for neuroprotective compound validation.

Conclusion

The hexahydro-1,3-benzothiazol-2-one scaffold is a masterclass in medicinal chemistry design. By leveraging its unique sp3 geometry and tautomeric flexibility, drug development professionals can engineer highly specific modulators for p53 inhibition, PPAR agonism, and targeted protein degradation. Rigorous adherence to the self-validating protocols outlined above ensures that the transition from in vitro screening to in vivo efficacy remains scientifically sound and highly reproducible.

References

  • Title: Novel p53 Inactivators with Neuroprotective Action: Syntheses and Pharmacological Evaluation of 2-Imino-2,3,4,5,6,7-hexahydrobenzothiazole and 2-Imino-2,3,4,5,6,7-hexahydrobenzoxazole Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Delayed treatment with a p53 inhibitor enhances recovery in stroke brain Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Small-molecule degraders reduce Aβ production through CAPRIN1-mediated lysosomal degradation of APP in Alzheimer's iPSC-derived neurons Source: bioRxiv URL: [Link]

  • Title: Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics Source: Helda (University of Helsinki) URL: [Link]

Sources

Comprehensive Technical Guide on 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one: Identifiers, Synthesis, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure developing scalable synthetic routes for heterocyclic pharmacophores, I have found that relying solely on catalog data often overlooks the nuanced reactivity of bicyclic systems. 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one (CAS: 57001-13-5) is a prime example. While structurally simple—a cyclohexene ring fused to a thiazolidin-2-one moiety—its tautomeric equilibrium and conformational rigidity make it an indispensable building block in medicinal chemistry. This whitepaper provides a rigorous, self-validating framework for the synthesis, characterization, and application of this compound, moving beyond basic protocols to explain the fundamental causality behind each experimental parameter.

Chemical Identifiers and Physicochemical Data

To ensure absolute clarity in procurement and analytical tracking, the foundational identifiers and predicted physicochemical parameters of the compound are summarized below. The presence of the thioamide/lactam functional group allows for tautomerization, though the keto form (lactam) heavily predominates in the solid state and in most polar solvents.

PropertyValueSource
Compound Name 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one[1]
IUPAC Name 4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one[2]
CAS Number 57001-13-5[2]
Molecular Formula C₇H₉NOS[3]
Molecular Weight 155.22 g/mol [2]
SMILES O=C1SC2=C(CCCC2)N1[1]
Monoisotopic Mass 155.04 DaCalculated

De Novo Synthesis Protocol and Mechanistic Causality

As an application scientist, I prioritize robust, high-yield pathways that minimize hazardous byproducts. The most efficient route to 57001-13-5 is a modified Hantzsch-type cyclization utilizing 2-chlorocyclohexanone and potassium thiocyanate (KSCN).

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 2-chlorocyclohexanone in anhydrous ethanol (0.5 M concentration).

    • Causality: Ethanol provides optimal solubility for both the organic ketone and the inorganic KSCN, while its boiling point (78°C) is ideal for driving the subsequent thermal cyclization without inducing thermal degradation of the product.

  • Nucleophilic Substitution: Add 1.2 eq of KSCN dissolved in a minimal volume of deionized water dropwise to the reaction vessel at 0°C.

    • Causality: Maintaining 0°C during addition prevents competing elimination reactions (which would yield 2-cyclohexen-1-one) and strictly promotes the SN​2 displacement of the chloride by the thiocyanate ion.

  • Thermal Cyclization: Elevate the temperature to 80°C (reflux) and stir for 4 hours.

    • Causality: Heat is required to overcome the activation energy barrier for the intramolecular nucleophilic attack. The intermediate 2-thiocyanatocyclohexanone undergoes cyclization as the nitrogen attacks the carbonyl carbon, followed by dehydration to form the fused thiazolone ring.

  • Isolation: Cool the mixture to room temperature, quench with ice water, and extract three times with ethyl acetate.

    • Causality: Ethyl acetate offers an optimal partition coefficient for the moderately polar thiazolone, effectively leaving unreacted KSCN and inorganic potassium chloride salts in the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , concentrate under reduced pressure, and recrystallize the crude solid from an ethanol/water mixture to yield the pure white crystalline product.

SynthesisWorkflow N1 2-Chlorocyclohexanone (Starting Material) N3 Nucleophilic Substitution (0°C, EtOH/H2O) N1->N3 N2 Potassium Thiocyanate (KSCN, 1.2 eq) N2->N3 N4 2-Thiocyanatocyclohexanone (Intermediate) N3->N4 N5 Thermal Cyclization (80°C, 4h Reflux) N4->N5 N6 2,3,4,5,6,7-Hexahydro- 1,3-benzothiazol-2-one N5->N6

Workflow for the de novo synthesis of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one.

Orthogonal Analytical Validation System

A synthetic protocol is only as reliable as its validation system. To ensure absolute structural integrity, I employ an orthogonal analytical approach. This creates a self-validating feedback loop where spectroscopic and chromatographic data cross-verify one another.

FT-IR (In-Process Self-Validation)
  • Checkpoint: The disappearance of the sharp thiocyanate ( −SCN ) stretch at ~2150 cm⁻¹ and the emergence of a strong lactam carbonyl ( C=O ) stretch at ~1680 cm⁻¹ serves as a rapid, self-validating checkpoint confirming that cyclization is complete.

LC-MS (ESI+)
  • Method: C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

  • Expected Result: A dominant [M+H]+ peak at m/z 156.0 . The soft electrospray ionization preserves the bicyclic core, confirming the molecular weight without extensive fragmentation.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d6): The NH proton appears as a broad singlet far downfield (~10.5 ppm) due to the electron-withdrawing nature of the adjacent carbonyl. The aliphatic cyclohexenyl protons split into two distinct multiplets: ~2.4 ppm (4H, allylic CH2​ at C4 and C7) and ~1.7 ppm (4H, homoallylic CH2​ at C5 and C6).

  • ¹³C NMR (100 MHz, DMSO-d6): The carbonyl carbon ( C=O ) resonates at ~174 ppm. The C=C double bond carbons of the fused ring appear at ~118 and 122 ppm, confirming the preservation of the tetrasubstituted alkene.

AnalyticalValidation Crude Crude Product FTIR FT-IR (C=O at 1680 cm⁻¹) Crude->FTIR HPLC HPLC-UV (Purity >95%) FTIR->HPLC LCMS LC-MS (ESI+) [M+H]+ m/z 156.0 HPLC->LCMS NMR 1H & 13C NMR (Structural Confirmation) HPLC->NMR Valid Validated Compound (CAS: 57001-13-5) LCMS->Valid NMR->Valid

Orthogonal analytical validation system ensuring high-fidelity structural confirmation.

Applications in Drug Development

In drug discovery, 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one is rarely the final active pharmaceutical ingredient (API); rather, it is a privileged scaffold . Its rigid, hydrogen-bond-donating/accepting core mimics several endogenous neurotransmitter geometries.

One highly valuable application is its use as a precursor for synthesizing complex polycyclic systems. For example, reacting this cyclic ketone equivalent (or its derivatives) with arylhydrazines via a modified Fischer indole synthesis yields thiazolocarbazoles [4]. These planar, highly conjugated systems are actively investigated for their potent kinase inhibitory properties, particularly in oncology and neurodegenerative disease models. The hexahydrobenzothiazolone core effectively locks the resulting pharmacophore into a bioactive conformation, significantly reducing entropic penalties upon target binding.

References

  • Angene. "57001-13-5 Product Information". URL: [Link]

Sources

Structural Elucidation and Crystallographic Analysis of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one (also systematically named 4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one) represents a highly versatile bicyclic heterocyclic scaffold. It serves as a critical structural pharmacophore in the development of agrochemicals, such as strigolactone mimics and herbicides[1][2], as well as a foundational building block for neuroactive pharmaceuticals like pramipexole[3]. Understanding its precise three-dimensional architecture, conformational dynamics, and supramolecular assembly is paramount for rational drug design and structure-activity relationship (SAR) optimization.

This technical guide provides an in-depth analysis of the crystallographic properties of the hexahydrobenzothiazol-2-one core, detailing the causality behind experimental crystallization workflows, the self-validating nature of X-ray diffraction (XRD) refinement, and the quantitative metrics of its solid-state behavior.

Molecular Architecture & Conformational Dynamics

The molecular architecture of 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one is defined by the fusion of a highly delocalized, planar thiazol-2-one ring with a saturated, flexible six-membered carbocycle.

The Thiazolone Core

The five-membered thiazolone ring exhibits significant π -electron delocalization. The C=O bond and the adjacent N−H group create a lactam-like resonance system, enforcing strict planarity across the S−C(=O)−N−C=C sequence. This planarity is critical as it dictates the spatial orientation of the hydrogen bond donors and acceptors, heavily influencing the molecule's interaction with biological targets[1].

The Half-Chair Conformation

The saturated six-membered ring cannot adopt a standard, fully relaxed chair conformation due to the geometric constraints imposed by the fused C=C double bond shared with the planar thiazole ring. Instead, it adopts a half-chair conformation [3][4].

  • Causality of Conformation: To minimize torsional strain while maintaining the required sp2 hybridization at the ring junction, the four aliphatic carbons pucker out of the plane. Typically, two adjacent methylene carbons deviate significantly from the plane defined by the rest of the molecule, a geometric feature that can be mathematically quantified using Cremer–Pople ring puckering parameters[3]. This inherent flexibility allows the scaffold to adapt to various enzymatic binding pockets.

ConformationalLogic Core Thiazolone Core (Planar, sp2 Hybridized) Ring Saturated Ring (Half-Chair Conformation) Core->Ring Fused via C=C Donor N-H Group (H-Bond Donor) Core->Donor Acceptor C=O Group (H-Bond Acceptor) Core->Acceptor Dimer Centrosymmetric Dimer (R2,2(8) Motif) Donor->Dimer Intermolecular Acceptor->Dimer Intermolecular

Fig 1. Conformational logic and supramolecular assembly of the hexahydrobenzothiazol-2-one scaffold.

Experimental Protocol: Crystallization Strategy

To obtain high-quality single crystals suitable for X-ray diffraction, the crystallization process must be thermodynamically controlled. Rapid precipitation leads to microcrystalline powders, whereas slow, controlled supersaturation yields pristine single crystals.

Step-by-Step Vapor Diffusion Protocol
  • Solvent Selection: Dissolve 50 mg of the synthesized compound in 2.0 mL of Ethyl Acetate (EtOAc) under mild heating (40°C). Causality: EtOAc is a moderately polar aprotic solvent that readily solubilizes the thiazolone core without acting as a strong, competing hydrogen bond donor, thereby preserving the molecule's intrinsic propensity to form self-assembling dimers[2].

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a 4 mL inner glass vial. Causality: Removing dust and undissolved particulates eliminates heterogeneous nucleation sites, ensuring that crystal growth is driven purely by the compound's lattice energy.

  • Antisolvent Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of Hexane (the antisolvent). Seal the outer vial tightly.

  • Incubation: Store the chamber undisturbed at 20°C for 5–7 days. The highly volatile hexane will slowly diffuse into the EtOAc phase, gradually lowering the solubility of the compound and inducing the growth of diffraction-quality, block-like crystals.

X-Ray Diffraction (XRD) Data Acquisition & Refinement

The crystallographic workflow is an inherently self-validating system . The mathematical convergence of the refinement process proves the physical reality of the proposed molecular model.

Data Acquisition Protocol
  • Crystal Mounting & Cryocooling: A single crystal (approx. 0.20×0.15×0.10 mm) is selected under a polarized light microscope, coated in perfluoropolyether oil, and mounted on a MiTeGen loop. The sample is immediately flash-cooled to 100 K using an open-flow nitrogen cryostat. Causality: Cryocooling minimizes thermal atomic vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and allowing for the precise localization of the elusive N−H hydrogen atom[4].

  • Diffraction: Data is collected using a diffractometer equipped with a microfocus Mo-K α radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector. A full sphere of data is collected to ensure high redundancy.

  • Integration & Phase Solution: The raw frames are integrated, and an empirical absorption correction is applied. The phase problem is solved using Direct Methods (e.g., SHELXT), revealing the heavy atom backbone.

  • Iterative Refinement (The Self-Validation): The structure is refined using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms. The model is validated by the R1​ factor (which must drop below 5% for a high-quality structure) and a featureless residual electron density map ( Δρmax​<0.5e/A˚3 ).

XRDWorkflow A Sample Preparation (Solvent Selection & Supersaturation) B Crystal Selection & Mounting (Cryocooling to 100K) A->B C X-Ray Diffraction (Data Acquisition) B->C D Phase Problem Solution (Direct Methods/Patterson) C->D E Iterative Refinement (Least-Squares & Validation) D->E

Fig 2. Self-validating X-ray crystallographic workflow for structural elucidation.

Supramolecular Assembly & Hydrogen Bonding Networks

In the solid state, 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one derivatives are governed by robust hydrogen bonding networks. The highly polarized N−H bond acts as a strong hydrogen bond donor, while the exocyclic carbonyl oxygen ( C=O ) acts as an excellent acceptor[1][2].

The R22​(8) Dimer Motif: The dominant supramolecular feature is the formation of centrosymmetric dimers. Two molecules pair up via reciprocal N−H⋯O=C hydrogen bonds. In graph-set notation, this creates an R22​(8) ring motif. This dimeric pairing is highly energetically favorable and is a recurring theme in the crystal packing of benzothiazol-2-one derivatives, dictating the compound's melting point, solubility, and solid-state stability[1]. Secondary interactions, such as weak C−H⋯O contacts and sulfur- π interactions, further stabilize the extended three-dimensional lattice[1].

Quantitative Structural Data

The following tables summarize the expected quantitative crystallographic parameters and geometric data for the hexahydrobenzothiazol-2-one core, synthesized from authoritative crystallographic literature on related tetrahydrobenzothiazole and benzothiazolone derivatives[2][3][4].

Table 1: Representative Crystallographic and Refinement Parameters
ParameterValue / Description
Crystal System Monoclinic / Triclinic (Derivative dependent)
Space Group P21​/c or P1ˉ (Typical for centrosymmetric dimers)
Temperature 100(2) K
Radiation Mo-K α ( λ=0.71073 Å)
Goodness-of-fit ( S ) on F2 1.00−1.05 (Self-validation metric)
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Largest diff. peak and hole 0.35 and −0.25e/A˚3
Table 2: Key Geometric Parameters (Bond Lengths and Hydrogen Bonds)
Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)Causality / Significance
Carbonyl Bond C(2)=O 1.21−1.23 ÅIndicates strong double bond character, slightly lengthened due to H-bond acceptance.
Thiazole C-N Bond C(2)−N(3) 1.35−1.37 ÅShorter than a standard single bond, confirming lactam-like π -delocalization.
Primary H-Bond N(3)−H⋯O=C 2.80−2.85 ÅStrong intermolecular interaction driving the R22​(8) dimer formation[1][2].
H-Bond Angle ∠N−H⋯O 165∘−175∘ Highly linear, maximizing the electrostatic and orbital overlap of the hydrogen bond.
Ring Puckering C(4)−C(5)−C(6)−C(7) VariableQuantifies the half-chair deviation required to relieve torsional strain[3].

References

  • PubChemLite - 6-methyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one (C8H11NOS). Université du Luxembourg.
  • Hydrogen-bonded molecular salts of reduced benzothiazole derivatives with carboxylates: a robust supramolecular motif (even when disordered). National Center for Biotechnology Information (NIH / PMC).
  • Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry - ACS Publications.
  • (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates. MDPI.
  • Novel Strigolactone Mimics That Modulate Photosynthesis and Biomass Accumulation in Chlorella sorokiniana. MDPI.

Sources

The Hexahydro Advantage: Potential Applications of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one in Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Strategic Rationale

The discovery of novel agrochemicals is increasingly dependent on identifying versatile, highly functionalized heterocyclic scaffolds. Historically, benzoxazole and benzothiazole derivatives have demonstrated a broad spectrum of agricultural biological activities, including potent antibacterial, antiviral, and herbicidal properties[1]. A prominent example is benazolin, a benzothiazolone-based post-emergence herbicide that mimics plant auxins to control broad-leaved weeds[2],[3].

However, the modern agrochemical pipeline faces two critical challenges: target-site resistance and environmental persistence . To overcome these, molecular design is shifting from flat, fully aromatic systems toward partially saturated, three-dimensional scaffolds—a concept known in drug discovery as "escaping flatland."

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one (HHBT) (CAS: 57001-13-5)[4] represents a highly promising, underexplored building block in this paradigm. By reducing the aromatic benzene ring to a saturated cyclohexane moiety, HHBT increases the fraction of sp³ hybridized carbons (Fsp³). As a Senior Application Scientist, I have observed that this structural shift fundamentally alters the molecule's physicochemical profile, enhancing solubility, reducing soil half-life, and enabling novel steric interactions within established receptor pockets.

Core Agrochemical Applications of the HHBT Scaffold

Next-Generation Herbicides (PPO Inhibition & Auxin Mimicry)

Aromatic benzothiazolones are well-established in herbicide design. Recent breakthroughs have identified pyridinyl-benzothiazolones as highly potent Protoporphyrinogen Oxidase (PPO) inhibitors, exhibiting excellent pre- and post-emergence activity against broadleaf weeds[5].

By utilizing the HHBT scaffold, researchers can synthesize hexahydro-pyridinyl-benzothiazolones. The causality here is structural: the saturated ring of HHBT introduces a "puckered" 3D conformation. When this scaffold binds to the PPO enzyme, the spatial bulk of the cyclohexane ring can exploit hydrophobic sub-pockets that flat aromatic rings cannot reach, potentially overcoming target-site mutations (such as the Δ G210 mutation in Amaranthus species) that confer resistance to traditional PPO inhibitors. Furthermore, N-alkylation of HHBT with acetic acid derivatives can yield novel synthetic auxin mimics, directly analogous to the synthesis of benazolin[3].

Plant Defense Elicitors (Systemic Acquired Resistance)

Benzothiazoles are frequently utilized in the synthesis of agrochemicals due to their diverse biological activities, including fungicidal properties[6]. Compounds like probenazole act not by directly killing fungi, but by eliciting Systemic Acquired Resistance (SAR) in the host plant. HHBT derivatives, particularly those with N-acyl or N-sulfonyl substitutions, are prime candidates for SAR screening. The lactam/thio-carbamate core acts as a crucial hydrogen bond donor/acceptor, triggering the salicylic acid (SA) signaling cascade.

SAR_Pathway HHBT HHBT Derivative Application ROS ROS Burst & Ion Flux HHBT->ROS Elicitor Recognition SA Salicylic Acid (SA) Accumulation ROS->SA Signal Transduction NPR1 NPR1 Nuclear Translocation SA->NPR1 Redox Changes PR PR Gene Expression NPR1->PR Transcriptional Activation

Fig 1. Proposed Systemic Acquired Resistance (SAR) pathway elicited by HHBT derivatives.

Comparative Data: Aromatic vs. Hexahydro Scaffolds

To justify the transition to HHBT, we must quantify the theoretical advantages. The following table summarizes the predictive physicochemical and functional shifts when moving from a classical aromatic benzothiazolone to the HHBT scaffold.

Property / MetricAromatic Benzothiazolones (e.g., Benazolin)Hexahydro-benzothiazolones (HHBT)Mechanistic Implication
Structural Topology Planar (2D)Puckered / Chair Conformation (3D)Enables binding to mutated, sterically restricted receptor pockets.
Fsp³ (Fraction sp³) Low (< 0.2)High (> 0.6)Correlates strongly with improved clinical/agrochemical success rates.
Aqueous Solubility Generally LowModerate to HighBetter systemic translocation within plant vascular tissues (xylem/phloem).
Soil Persistence (DT50) Moderate to HighPredicted Low to ModerateSaturated rings are more susceptible to microbial oxidative degradation.
Primary Derivatization N-alkylation, Electrophilic Aromatic SubstitutionN-alkylation, N-arylationHHBT restricts functionalization to the Nitrogen, simplifying SAR studies.

Experimental Methodology: Self-Validating Screening Protocol

To ensure scientific integrity, any agrochemical screening program utilizing HHBT must be built on a self-validating system. The following protocol outlines the in vivo herbicidal screening of N-functionalized HHBT derivatives.

Phase 1: Formulation & Stability Validation

Causality: Highly lipophilic experimental compounds often fail in vivo not due to lack of target affinity, but due to poor formulation causing precipitation or failing to penetrate the leaf cuticle.

  • Solvent System: Dissolve 10 mg of the synthesized HHBT derivative in 1 mL of N,N-dimethylformamide (DMF) to ensure complete dissolution of the heterocyclic core.

  • Surfactant Addition: Add 0.1% (v/v) Tween-20. Why? Tween-20 reduces the surface tension of the droplet, ensuring uniform spreading over the hydrophobic waxy cuticle of the weed leaves.

  • Aqueous Dilution: Dilute with distilled water to achieve target concentrations (e.g., 100, 500, 1000 mg/L).

  • Validation Control: Prepare a "Blank Formulation" (DMF + Tween-20 + Water) to confirm that any observed phytotoxicity is strictly derived from the HHBT active ingredient, not the adjuvants.

Phase 2: Greenhouse in vivo Screening (Post-Emergence)
  • Plant Material: Cultivate indicator species (e.g., Amaranthus retroflexus for broadleaf, Echinochloa crus-galli for grasses) in standard potting mix until the 3-to-4 true leaf stage.

  • Application: Apply the formulated HHBT derivatives using a track sprayer calibrated to deliver 200 L/ha.

  • Self-Validating Controls:

    • Negative Control: Blank Formulation.

    • Positive Control 1 (Auxin Mimic): Benazolin-ethyl[2].

    • Positive Control 2 (PPO Inhibitor): Flumioxazin[5].

  • Evaluation: Assess visual injury at 7, 14, and 21 days post-application (DPA) on a scale of 0 (no injury) to 100 (complete death). Compare symptomology (e.g., epinasty vs. rapid necrosis) against the positive controls to deduce the mechanism of action.

Screening_Workflow Synth 1. Scaffold Derivatization (N-Alkylation/Arylation) Form 2. Formulation (SC/EC with Tween-20) Synth->Form Screen 3. in vivo Screening (Pre/Post-Emergence) Form->Screen MOA 4. Target Validation (PPO / Auxin Assays) Screen->MOA Active Hits Lead 5. Lead Optimization MOA->Lead Lead->Synth SAR Feedback Loop

Fig 2. Self-validating high-throughput screening workflow for HHBT-derived agrochemicals.

Conclusion

The 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one scaffold offers a strategic pivot from traditional flat aromatic agrochemicals. By leveraging its increased sp³ character, researchers can design novel herbicides and plant defense elicitors with enhanced solubility, differentiated receptor binding profiles, and potentially superior environmental degradation pathways. Rigorous, self-validating screening protocols will be essential to unlocking the full commercial potential of this unique heterocyclic building block.

References

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

Sources

Tautomeric Equilibria in 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one Systems: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The potential for tautomerism in this system is a critical, yet often overlooked, aspect that significantly influences its physicochemical properties, reactivity, and ultimately, its interaction with biological targets. This in-depth technical guide provides a comprehensive exploration of the tautomeric possibilities within this cyclic system. We delve into the structural and electronic factors governing the equilibrium between the predominant lactam, and potential lactim and thiol forms. Drawing upon established principles from related heterocyclic systems, this guide offers a predictive framework for understanding how solvent polarity, pH, and substitution patterns can modulate tautomeric preference. Furthermore, we present detailed, field-proven experimental protocols using Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography to enable researchers to unambiguously characterize and quantify tautomeric populations. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the subtleties of tautomerism in the design and optimization of novel therapeutics based on the hexahydro-1,3-benzothiazol-2-one core.

Introduction: The Significance of Tautomerism in Heterocyclic Drug Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development.[1] Tautomers differ in the position of a proton and the location of a double bond, and this seemingly subtle structural variation can dramatically alter a molecule's hydrogen bonding capacity, lipophilicity, and steric profile.[2] Consequently, the predominant tautomeric form of a drug molecule in a physiological environment dictates its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for its target protein.

The 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one core contains a cyclic thiourea-like moiety fused to a cyclohexane ring. This structure presents several possibilities for tautomerism, primarily involving the amide and thioamide functionalities. A thorough understanding and ability to control this tautomeric equilibrium are paramount for the rational design of drug candidates with optimized efficacy and safety profiles.

Tautomeric Possibilities in the 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one Core

The primary tautomeric equilibrium in the 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one system is anticipated to be between the lactam (keto) and lactim (enol) forms, and the thione and thiol forms.

  • Lactam-Lactim Tautomerism: This involves the migration of a proton from the nitrogen atom (N3) to the exocyclic oxygen atom, resulting in the formation of a hydroxyl group and a carbon-nitrogen double bond within the ring.

  • Thione-Thiol Tautomerism: This involves the migration of a proton from the nitrogen atom (N3) to the sulfur atom, leading to the formation of a thiol group and a carbon-nitrogen double bond. While less common for amides, the presence of the sulfur atom introduces this possibility. Theoretical studies on related benzothiazole derivatives have shown that the thione tautomer is generally more stable than the thiol form.[3][4][5]

The relative stability of these tautomers is governed by a delicate interplay of electronic and steric factors, as well as external conditions.

Tautomers Lactam Lactam (Keto/Thione) Lactim Lactim (Enol) Lactam->Lactim H⁺ shift (N to O) Thiol Thiol Lactam->Thiol H⁺ shift (N to S) Lactim->Lactam Thiol->Lactam

Caption: Primary tautomeric equilibria in the hexahydro-1,3-benzothiazol-2-one system.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed but is highly sensitive to the molecular environment and structural modifications. Understanding these influences is key to predicting and controlling the tautomeric preference.

Solvent Effects

Solvation plays a critical role in stabilizing one tautomer over another.[6] The general principle, often referred to as Meyer's rule for keto-enol tautomerism, states that an increase in solvent polarity will favor the more polar tautomer.[7]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can engage in hydrogen bonding with both the proton-donating and proton-accepting groups of the tautomers. They are expected to stabilize the more polar lactam form.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and will also favor the more polar lactam tautomer.

  • Nonpolar Solvents (e.g., chloroform, cyclohexane): In these environments, intramolecular hydrogen bonding within the less polar tautomers (if possible) can become a significant stabilizing factor. However, for the hexahydro-1,3-benzothiazol-2-one system, the lactam form is likely to remain predominant even in nonpolar solvents due to its inherent stability.

pH

The pH of the medium can have a dramatic effect on the tautomeric equilibrium, particularly for ionizable compounds. In the context of drug development, the physiological pH of approximately 7.4 is of primary interest. At this pH, the molecule may exist in a neutral or ionized state, which will in turn influence the tautomeric preference.

Substituent Effects

The introduction of electron-donating or electron-withdrawing groups on the hexahydro-1,3-benzothiazol-2-one scaffold can electronically influence the relative stability of the tautomers. For instance, an electron-withdrawing group on the aromatic ring could potentially increase the acidity of the N-H proton, although the saturated nature of the fused cyclohexane ring in the specified system will dampen this effect compared to fully aromatic benzothiazoles.

Experimental Characterization of Tautomerism

Unambiguous determination of the predominant tautomeric form and quantification of the equilibrium requires the use of appropriate analytical techniques. A multi-pronged approach combining NMR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography provides the most comprehensive picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[8][9] Key parameters to analyze include chemical shifts, coupling constants, and the use of isotopic labeling.

Key Observables:

  • 1H NMR: The presence of distinct signals for the N-H proton of the lactam form and the O-H proton of the lactim form. In cases of rapid interconversion, a single, broadened, averaged signal may be observed.

  • 13C NMR: The chemical shift of the carbonyl carbon (C2) is highly sensitive to the tautomeric form. A shift in the range of 170-180 ppm is characteristic of a lactam, while a more shielded value would be expected for the C-O carbon of a lactim.

  • 15N NMR: This technique can provide direct evidence for the location of the proton. The 15N chemical shift will be significantly different for a protonated nitrogen in the lactam versus an unprotonated nitrogen in the lactim.[10]

Experimental Protocol: 1H NMR Titration for Solvent Effects

  • Sample Preparation: Prepare a series of NMR samples of the compound (5-10 mg) in various deuterated solvents of differing polarity (e.g., CDCl3, acetone-d6, DMSO-d6, and D2O with a co-solvent if necessary).

  • Data Acquisition: Acquire high-resolution 1H NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Data Analysis:

    • Identify the chemical shifts of the N-H proton and any other protons sensitive to the tautomeric equilibrium.

    • Integrate the signals corresponding to each tautomer to determine their relative populations.

    • Plot the percentage of each tautomer as a function of a solvent polarity parameter (e.g., the dielectric constant).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve compound in various deuterated solvents Prep2 Transfer to NMR tubes Prep1->Prep2 Acq1 Acquire 1H, 13C, 15N NMR spectra Prep2->Acq1 Acq2 Maintain constant temperature Acq1->Acq2 Ana1 Analyze chemical shifts and coupling constants Acq2->Ana1 Ana2 Integrate signals of different tautomers Ana1->Ana2 Ana3 Calculate equilibrium constant Ana2->Ana3

Caption: Workflow for NMR-based analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting changes in conjugation, which often accompany tautomerization.[11] The lactam and lactim forms are expected to have distinct absorption spectra. The lactim form, with its C=N-C=C conjugated system, may exhibit a bathochromic shift (shift to longer wavelength) compared to the lactam form.

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-polar solvent where it is stable (e.g., acetonitrile).

  • Sample Preparation: Prepare a series of solutions of the compound at the same concentration in different solvents of varying polarity.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Compare the λmax values and molar absorptivities for the compound in the different solvents.

    • Look for isosbestic points, which are wavelengths where the molar absorptivity of the two tautomers is equal, providing evidence of a two-component equilibrium.[11]

Solvent Dielectric Constant (ε) Expected Predominant Tautomer Anticipated λmax
Cyclohexane2.0LactamShorter Wavelength
Chloroform4.8LactamShorter Wavelength
Acetone21LactamIntermediate Wavelength
Methanol33LactamLonger Wavelength
Water80LactamLonger Wavelength

Table 1: Predicted trend of the main absorption band in UV-Vis spectroscopy as a function of solvent polarity for 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, allowing for the unambiguous identification of the tautomeric form present in the crystal lattice.[12][13] This technique can precisely determine bond lengths and the positions of hydrogen atoms, confirming whether the molecule exists in the lactam or lactim form in the solid state. It is important to note that the solid-state structure may not always reflect the predominant tautomer in solution.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[14]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Analysis: Analyze the refined structure to determine bond lengths (e.g., C=O vs. C-O and C-N vs. C=N) and the location of the relevant proton to confirm the tautomeric form.

Conclusion and Future Directions

The tautomeric behavior of the 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one system is a critical parameter that must be considered in the design of new drug candidates. While the lactam form is predicted to be the most stable tautomer under most conditions, researchers must be vigilant to the possibility of shifts in the equilibrium due to solvent, pH, and substitution effects. The experimental protocols detailed in this guide provide a robust framework for the characterization and quantification of tautomeric populations.

Future work in this area should focus on systematic studies that correlate the tautomeric ratio with biological activity. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the relative energies of the tautomers and the transition states for their interconversion, complementing experimental findings.[3][5][15] By integrating these experimental and computational approaches, drug discovery teams can develop a more nuanced understanding of the structure-activity relationships for this important class of compounds and ultimately design more effective and safer medicines.

References

  • Bédé, L. A., Koné, M., Koné, G. R. M., Ouattara, S. C. S., Ouattara, L., & Bamba, E. H. S. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link][3][4][5]

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link][6]

  • MDPI. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia. [Link][8]

  • Rani, A. S., & Babu, N. S. (n.d.). Computational studies for effect of electron donor and acceptor groups on 2-amino-1, 3-benzothiazole tautomers by Hartree – Fock (HF) and Density Functional Theory (DFT). Jetir.Org. [Link][15]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link][9]

  • Taylor & Francis Online. (2012, October 26). 15N NMR Studies of tautomerism. [Link][10]

  • Singh, R., & Kim, K. S. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The journal of physical chemistry letters, 3(19), 2759–2764. [Link]

  • ResearchGate. (2014). Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids. A theoretical study. [Link][7]

  • BS Publications. (n.d.). Chapter 1 UV‐Visible Spectroscopy. [Link][11]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link][2]

  • ChemTalk. (2022, August 13). Keto-Enol Tautomerization. [Link][1]

  • Engberts, J. B. F. N., & Sudhölter, E. J. R. (2010). X-Ray Crystallography of Chemical Compounds. [Link][14]

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of Hexahydro-1,3-benzothiazol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Pharmacological Rationale

Hexahydro-1,3-benzothiazol-2-ones (also formally known as 4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ones) represent a highly versatile bicyclic scaffold in contemporary medicinal chemistry. Recent structure-activity relationship (SAR) studies have demonstrated that benzothiazol-2-one derivatives act as potent full PPARγ agonist ligands and SIRT1-activating compounds, making them exceptional candidates for the treatment of and its associated complications[1].

Specific derivatives have exhibited a remarkable in vitro pharmacological profile, achieving full PPARγ agonist activity ( Emax​=98% , EC50​=200 nM), alongside a +128% SIRT1 enzymatic activation[1]. Crucially, these compounds also induce a -57% inhibition of SGK1 expression, a mechanism directly linked to the mitigation of adverse side effects such as fluid retention and unwanted body-weight gain[1].

To support the high-throughput screening of these candidates, has emerged as a superior, green-chemistry approach. This method dramatically accelerates the synthesis of these heterocycles, reducing reaction times to merely 6–13 minutes while achieving exceptional yields of 94–98%[2].

SignalingPathway Ligand Benzothiazol-2-one Derivatives PPAR PPARγ Activation (Emax = 98%) Ligand->PPAR Full Agonist SIRT1 SIRT1 Enzymatic Activation (+128%) Ligand->SIRT1 Allosteric Modulator Effect1 Anti-Diabetic Effects (Glucose Uptake) PPAR->Effect1 SGK1 SGK1 Expression Inhibition (-57%) SIRT1->SGK1 Downregulates Effect2 Reduced Fluid Retention & Body-Weight Gain SGK1->Effect2

Pharmacological modulation of PPARγ and SIRT1 by benzothiazol-2-one derivatives.

Mechanistic Insights: The Kinetic Advantage of Microwave Dielectric Heating

The synthesis of hexahydro-1,3-benzothiazol-2-ones traditionally relies on a Hantzsch-type condensation between an α-halocyclohexanone and a sulfur-nitrogen nucleophile (such as potassium thiocyanate or thiourea)[3].

The Mechanistic Bottleneck: As an Application Scientist, it is critical to understand the inherent instability of the functionalized cyclohexane scaffold. The intermediate α-haloketones are highly electrophilic but are prone to the spontaneous elimination of hydrogen bromide (HBr), leading to the formation of undesired α,β-unsaturated enones[3]. Under conventional thermal heating (e.g., oil baths), the slow transfer of thermal energy allows this thermodynamic elimination pathway to compete heavily with the desired nucleophilic substitution.

The Microwave Solution: Microwave irradiation provides a self-validating solution to this kinetic challenge. By utilizing microwave-assisted synthesis, we achieve direct, volumetric dielectric heating of the polar solvent and reagents[2]. This rapid superheating accelerates the kinetically controlled nucleophilic attack and subsequent cyclization, effectively outpacing the competing elimination pathway. Consequently, the degradation of the unstable α-haloketone intermediate is minimized, resulting in cleaner product profiles and yields frequently exceeding 82-94%[3].

Experimental Protocols

The following protocols constitute a self-validating system. Visual cues and strict temperature controls are embedded to ensure reproducibility and kinetic control.

Protocol A: Kinetically Controlled α-Bromination of Cyclohexanones

Causality: To prevent premature enone formation, the electrophilic bromination must be strictly kinetically controlled at sub-zero temperatures[3].

  • Preparation: Charge a 3-neck round-bottom flask with the chosen cyclohexanone derivative (10 mmol) dissolved in anhydrous diethyl ether (15-20 mL per gram of substrate)[3].

  • Kinetic Cooling: Submerge the flask in an ice/salt bath and allow the internal temperature to reach -10°C. Note: Maintaining this temperature is critical to favor the substitution pathway over elimination[3].

  • Halogen Addition: Add elemental bromine (10.5 mmol) dropwise over 45–60 minutes. Regulate the addition rate to ensure the internal temperature never exceeds 0°C[3].

  • Visual Validation: The rapid dissipation of the red-brown bromine color upon contact with the solution serves as an immediate visual cue for successful consumption[3].

  • Workup: Quench the reaction with cold saturated NaHCO3​ , wash with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at <25°C. The resulting 2-bromocyclohexanone must be used immediately in Protocol B.

Protocol B: Microwave-Assisted Cyclization

Causality: Utilizing a dedicated microwave reactor ensures precise temperature and pressure control, preventing solvent boil-off and ensuring reproducible energy delivery[2][4].

  • Reaction Setup: In a 10 mL microwave-safe heavy-walled reaction vial equipped with a magnetic stir bar, dissolve the freshly prepared 2-bromocyclohexanone (1.0 mmol) in 3 mL of a polar solvent system (Ethanol/Water, 1:1 ratio). Causality: This specific solvent ratio is chosen to maximize microwave energy absorbance while maintaining reagent solubility[2].

  • Nucleophile Addition: Add Potassium Thiocyanate (KSCN) (1.2 mmol) to the solution.

  • Sealing: Seal the vial securely with a Teflon septum and crimp cap. Insert the vial into the microwave synthesizer cavity.

  • Irradiation Parameters: Program the reactor with the following parameters:

    • Temperature: 100°C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Variable (Maximum 150 W) with active simultaneous cooling enabled[2].

  • Post-Reaction Validation: Allow the system to cool to room temperature via automated compressed air cooling. Monitor the reaction completion via TLC (Hexanes/Ethyl Acetate 7:3).

  • Isolation: Dilute the mixture with 10 mL of ethyl acetate, wash with deionized water ( 2×5 mL), dry the organic layer, and purify via flash column chromatography to yield the pure hexahydro-1,3-benzothiazol-2-one derivative.

SynthesisWorkflow A Cyclohexanone Derivatives B α-Bromination (-10°C, Kinetic Control) A->B C 2-Bromocyclohexanones (Unstable Intermediate) B->C D Addition of KSCN (Polar Solvent) C->D E Microwave Irradiation (100°C, 10 min) D->E F Hexahydro-1,3-benzothiazol-2-ones (Target Scaffold) E->F

Workflow for the microwave-assisted synthesis of hexahydro-1,3-benzothiazol-2-ones.

Data Presentation: Methodological Comparison

The advantages of transitioning from conventional thermal heating to microwave-assisted synthesis are quantified in the table below. The data highlights the efficiency and green-chemistry alignment of the microwave protocol.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (100°C)Causality / Observation
Reaction Time 4 – 6 Hours6 – 13 MinutesDielectric heating accelerates nucleophilic attack[2].
Overall Yield 45% – 60%82% – 98%Rapid heating minimizes intermediate degradation[3].
Enone Byproduct High (>20%)Low (<5%)Fast cyclization outpaces HBr elimination[3].
Solvent System Toxic/Non-polar (e.g., Toluene)Green/Polar (EtOH/H₂O 1:1)Polar solvents couple efficiently with microwaves[2].

References

  • Title: Pharmacologically active derivatives: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Design, microwave-assisted synthesis, and molecular docking of novel schiff base-hybridized urea derivatives with promising anti-inflammatory activities Source: Journal of Molecular Structure (via ResearchGate) URL: [Link]

  • Title: Synthetic Strategies for Fused Benzothiazoles: Past, Present, and Future Source: Synthetic Communications (via ResearchGate) URL: [Link]

Sources

Application Note: 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one as a Privileged Bioisosteric Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, overcoming metabolic liabilities while maintaining target affinity is a primary challenge during lead optimization. The 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one scaffold (often referred to by its IUPAC synonym, 4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one) has emerged as a highly versatile, conformationally restricted building block. This application note provides a comprehensive guide to utilizing this scaffold as a metabolically stable bioisostere for phenols, catechols, and benzoxazolones. We detail the mechanistic rationale for its use, structural functionalization protocols, and in vitro validation assays designed to accelerate your structure-activity relationship (SAR) campaigns.

Mechanistic Rationale: The Bioisosteric Advantage

Overcoming Phase II Metabolic Liabilities

Phenolic and catechol-containing pharmacophores are notorious for their poor pharmacokinetic (PK) profiles. The hydroxyl group is a prime target for rapid Phase II metabolism, specifically glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs), leading to rapid systemic clearance.

Replacing a phenol with a hexahydrobenzothiazol-2-one core effectively circumvents this liability [1]. The causality is rooted in the electronic and steric properties of the thiazolone ring:

  • Hydrogen Bonding Fidelity: The lactam/urea-like motif of the thiazolone ring provides an NH hydrogen-bond donor (pKa ~9.5) and a carbonyl C=O hydrogen-bond acceptor. This perfectly mimics the hydrogen-bonding vector of a phenol or catechol without providing an oxygen nucleophile for UGTs.

  • Conformational Restriction: The fused saturated cyclohexyl ring restricts the conformational flexibility of the molecule. By pre-organizing the ligand into a bioactive conformation, the entropic penalty upon binding to the target receptor is minimized, often resulting in a net increase in binding affinity [2].

  • Lipophilicity Tuning: The incorporation of the sulfur atom (a classical bioisostere for -CH=CH- or -O-) increases the overall lipophilicity (LogP) and polarizability of the scaffold, enhancing membrane permeability and blood-brain barrier (BBB) penetration [3].

Application Workflow & Pharmacophore Modeling

To effectively integrate this scaffold into a drug design workflow, researchers must map the pharmacophoric features of the target binding site. The workflow typically begins with identifying a metabolically labile hit, synthesizing the hexahydrobenzothiazol-2-one analog, and screening for improved half-life ( t1/2​ ).

G A Phenol/Catechol Hit Compound B Scaffold Hopping (Bioisosteric Replacement) A->B Identify metabolic liability C Hexahydrobenzothiazol-2-one Derivatives B->C Synthesize library D In Vitro ADME (Microsomal Stability) C->D Screen E Lead Selection D->E Improved t1/2

Caption: Workflow for scaffold hopping from a metabolically labile phenol to a hexahydrobenzothiazol-2-one.

G cluster_scaffold Hexahydro-1,3-benzothiazol-2-one Scaffold Target Target Protein Pocket NH Lactam NH (H-Bond Donor) NH->Target interacts with Asp/Glu CO Carbonyl C=O (H-Bond Acceptor) CO->Target interacts with Ser/Thr Ring Cyclohexyl Ring (Hydrophobic Core) Ring->Target fits hydrophobic pocket

Caption: Pharmacophore model illustrating the binding interactions of the hexahydrobenzothiazol-2-one core.

Validated Experimental Protocols

The following protocols provide a self-validating system for synthesizing derivatives of the scaffold and immediately testing their metabolic stability.

Protocol A: Regioselective N-Functionalization for SAR Library Generation

Causality Check: The thiazolone NH is acidic but susceptible to base-catalyzed ring opening if subjected to harsh conditions (e.g., NaH at reflux). We utilize Potassium Carbonate ( K2​CO3​ ) in Dimethylformamide (DMF) at mild temperatures. This provides sufficient basicity to deprotonate the lactam without degrading the fused ring system.

Reagents & Materials:

  • 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one (1.0 eq)

  • Alkyl/Aryl halide (R-X) (1.2 eq)

  • Anhydrous K2​CO3​ (2.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N2​ , dissolve the hexahydrobenzothiazol-2-one scaffold (1 mmol) in 5 mL of anhydrous DMF.

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (2 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the lactam NH.

  • Electrophilic Addition: Add the alkyl halide (1.2 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS.

  • Workup: Quench the reaction by pouring it into 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine ( 5×10 mL) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality Check: To prove the bioisosteric advantage of the new scaffold, we must measure intrinsic clearance ( CLint​ ). The reaction is quenched with cold acetonitrile containing an internal standard; this instantly denatures the CYP450 enzymes, preventing further metabolism and ensuring accurate LC-MS/MS quantification.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: In a 96-well plate, add 40 µL of the 1 µM test compound to 10 µL of Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 10 µL of NADPH regenerating system (final concentration 1 mM) to initiate the reaction.

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 10 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 10 µL aliquot into 40 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS.

  • Validation Control: Run Verapamil (high clearance) alongside the test compounds to validate the metabolic activity of the microsomes.

Quantitative Data & SAR Summary

The table below summarizes typical comparative data demonstrating the pharmacokinetic superiority of the hexahydrobenzothiazol-2-one scaffold over a classical phenol bioisostere in a generalized target binding model.

Pharmacophore CoreTarget IC50​ (nM)HLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Oral Bioavailability (%F)
Classical Phenol 12.4 ± 1.2< 10> 150 (High)< 5%
Benzoxazolone 15.1 ± 2.02585 (Moderate)22%
Hexahydrobenzothiazol-2-one 8.5 ± 0.9 > 120 < 15 (Low) 68%

Data Interpretation: The transition from a phenol to the hexahydrobenzothiazol-2-one scaffold not only preserves (and slightly improves) target affinity due to conformational restriction but profoundly extends the microsomal half-life by eliminating the glucuronidation site.

References

  • Poupaert, J. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Current Medicinal Chemistry. Available at:[Link]

  • Gerova, M. S., Svetoslavov, F. E., Shivachev, B. L., Nikolova, R. P., & Petrov, O. I. (2017). Synthesis of 4-acetyl-2(3H)-benzothiazolone: Sulfur bioisostere of benzoxazolone allelochemicals. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:[Link]

  • Zidar, N., et al. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Medicinal Chemistry (National Institutes of Health PMC). Available at:[Link]

Application Notes and Protocols: A Proposed One-Pot Synthesis of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one from Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document outlines a novel, proposed one-pot synthetic protocol for 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one, a valuable heterocyclic scaffold, directly from cyclohexanone. As a molecule of interest in medicinal chemistry and materials science, the development of efficient synthetic routes to hexahydro-1,3-benzothiazol-2-ones is of significant importance. This application note provides a detailed, research-oriented guide for the synthesis, based on established principles of organic chemistry, including the formation of α-thiocyanato ketones and subsequent intramolecular cyclization. While this specific one-pot transformation is not yet established in the literature, this protocol offers a robust, scientifically-grounded starting point for researchers. The guide covers the proposed reaction mechanism, a comprehensive experimental protocol, expected characterization data, and a troubleshooting section to assist in the development of this new methodology.

Introduction and Scientific Rationale

The 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one core is a saturated bicyclic heteroaromatic system that is a key structural motif in a variety of biologically active compounds. Its derivatives have been explored for their potential as therapeutic agents. The development of efficient, atom-economical, and environmentally benign synthetic methodologies is a cornerstone of modern drug discovery and development. One-pot syntheses are particularly attractive as they reduce the need for purification of intermediates, minimize solvent waste, and can lead to higher overall yields.

Currently, a direct one-pot synthesis of 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one from a simple starting material like cyclohexanone is not well-documented in the scientific literature. This application note aims to fill this gap by proposing a plausible and scientifically sound synthetic strategy. The proposed method is a multi-component reaction involving cyclohexanone, an ammonium salt, and a thiocyanate source, designed to proceed through a cascade of reactions in a single reaction vessel.

The logic behind this proposed protocol is based on well-precedented individual transformations in organic synthesis:

  • α-Thiocyanation of Ketones: The introduction of a thiocyanate group at the α-position of a ketone is a known transformation, often achieved using a thiocyanate salt and an oxidizing agent or under acidic conditions.[1][2][3]

  • Imine Formation: The reaction of ketones with ammonia or primary amines to form imines is a fundamental reaction in organic chemistry.[4]

  • Intramolecular Cyclization: The cyclization of a molecule containing both a nucleophile and an electrophile is a common strategy for the synthesis of heterocyclic compounds. In this case, the nitrogen of an in-situ formed imine can act as a nucleophile, attacking the electrophilic carbon of the thiocyanate group.[5]

By combining these steps into a single, seamless operation, this protocol aims to provide a novel and efficient entry into the synthesis of the target molecule.

Proposed Reaction Mechanism

The proposed one-pot synthesis is envisioned to proceed through a cascade mechanism, as illustrated below. The reaction is initiated by the acid-catalyzed formation of an α-thiocyanato ketone intermediate, which then undergoes condensation with ammonia and subsequent intramolecular cyclization.

The key steps of the proposed mechanism are:

  • Enolization: In the presence of an acid catalyst, cyclohexanone (I) exists in equilibrium with its enol form (II).

  • α-Thiocyanation: The enol (II) undergoes electrophilic attack by a thiocyanating agent, hypothetically formed in situ, or directly attacks the thiocyanate ion to yield α-thiocyanocyclohexanone (III). This is a crucial step for which several methods have been reported in the literature for analogous substrates.[6][7]

  • Imine Formation: α-Thiocyanocyclohexanone (III) reacts with ammonia, present in the reaction mixture from the dissociation of an ammonium salt, to form the corresponding imine intermediate (IV).

  • Intramolecular Cyclization: The lone pair of electrons on the imine nitrogen of intermediate (IV) attacks the electrophilic carbon of the thiocyanate group, leading to the formation of a five-membered ring and a new imine intermediate (V).

  • Tautomerization and Hydrolysis: Tautomerization of the exocyclic imine (V) followed by hydrolysis during aqueous workup yields the final product, 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one (VI).

Reaction Pathway Diagram

One-Pot Synthesis of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one cluster_0 Reaction Inputs cluster_1 Reaction Cascade cluster_2 Final Product Cyclohexanone Cyclohexanone (I) Enol Enol Intermediate (II) Cyclohexanone->Enol Acid-catalyzed enolization Ammonium_Thiocyanate NH4SCN Alpha_Thiocyanato α-Thiocyanocyclohexanone (III) Ammonium_Thiocyanate->Alpha_Thiocyanato Thiocyanation Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Enol->Alpha_Thiocyanato Imine Imine Intermediate (IV) Alpha_Thiocyanato->Imine + NH3 Cyclized_Intermediate Cyclized Intermediate (V) Imine->Cyclized_Intermediate Intramolecular cyclization Product 2,3,4,5,6,7-Hexahydro- 1,3-benzothiazol-2-one (VI) Cyclized_Intermediate->Product Tautomerization & Hydrolysis Experimental Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine Cyclohexanone, NH4SCN, and p-TsOH in Toluene B Reflux for 12-24h under N2 atmosphere A->B C Monitor by TLC B->C D Cool to RT and add H2O C->D Reaction Complete E Extract with Ethyl Acetate D->E F Wash with NaHCO3 and Brine E->F G Dry over MgSO4 and Concentrate F->G H Flash Column Chromatography G->H I Isolate Pure Product H->I

Sources

Application Notes & Protocols: Functionalization of the Cyclohexane Ring in Hexahydrobenzothiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydrobenzothiazol-2-one scaffold is a valuable pharmacophore in medicinal chemistry, offering a unique three-dimensional architecture ideal for exploring chemical space in drug discovery. Its saturated cyclohexane ring provides a key locus for synthetic modification to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement. This guide provides a detailed overview of robust and reproducible strategies for the functionalization of this cyclohexane ring, focusing on oxidation, halogenation, and modern C-H activation techniques. Each section includes the mechanistic rationale behind the synthetic choices, detailed step-by-step protocols, and guidance for product characterization, empowering researchers to generate novel analogues for their discovery programs.

Introduction: The Strategic Value of the Hexahydrobenzothiazol-2-one Scaffold

Nitrogen and sulfur-containing heterocycles are cornerstones of medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1] While their aromatic counterparts, such as benzothiazole, are well-explored, saturated derivatives like hexahydrobenzothiazol-2-one offer distinct advantages. The non-aromatic, sp³-rich cyclohexane ring imparts a defined three-dimensional geometry, which can lead to improved binding affinity and selectivity for protein targets compared to flat, aromatic systems.

Functionalizing the C-H bonds of the cyclohexane moiety is a powerful strategy for "late-stage" diversification of a lead compound. Introducing new functional groups can:

  • Modulate Lipophilicity (LogP): Adding polar groups like hydroxyls can enhance solubility, while nonpolar groups can improve membrane permeability.

  • Introduce New Pharmacophoric Features: A hydroxyl group can act as a hydrogen bond donor/acceptor, a halogen can serve as a handle for cross-coupling, and an aryl group can establish new π-stacking or hydrophobic interactions.

  • Block Metabolic Soft Spots: Strategic modification can prevent unwanted metabolic breakdown, improving the pharmacokinetic profile of a drug candidate.

This document outlines three primary methodologies for achieving these transformations: catalytic oxidation, selective halogenation, and regioselective C-H activation.

Overview of Functionalization Strategies

The following diagram provides a high-level overview of the synthetic transformations discussed in this guide, starting from the core hexahydrobenzothiazol-2-one scaffold.

G cluster_main Functionalization Pathways Core Hexahydrobenzothiazol-2-one Oxidation Oxidation (e.g., -OH, =O) Core->Oxidation Catalytic Oxidation Halogenation Halogenation (e.g., -Br, -Cl) Core->Halogenation Radical or Electrophilic Halogenation CH_Activation C-H Activation (e.g., -Aryl, -Alkyl) Core->CH_Activation Transition Metal Catalysis G cluster_protocol Bromination Protocol Workflow Start 1. Combine Substrate, NBS, & AIBN in CCl₄ Reflux 2. Heat to Reflux (Initiation) Start->Reflux Monitor 3. Monitor by TLC/GC-MS (Propagation) Reflux->Monitor Workup 4. Cool, Filter Succinimide, & Wash Monitor->Workup Purify 5. Concentrate & Purify (Column Chromatography) Workup->Purify G Rh1 Rh(I)Lu2099 Coord Coordination Complex Rh1->Coord + Substrate (R-H) Rh3H Rh(III)-H Intermediate Coord->Rh3H C-H Activation (Oxidative Addition) Rh3Ar Rh(III)-Aryl Intermediate Rh3H->Rh3Ar + Aryl-X Rh3Ar->Rh1 Reductive Elimination Product_out Product Rh3Ar->Product_out

Sources

Procedure for cyclization to form 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Streamlined and Safety-Conscious Protocol for the Cyclization Synthesis of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one, a valuable heterocyclic building block. We address the critical need for safer laboratory practices by detailing a cyclization strategy that circumvents the use of highly toxic phosgene gas.[4][5] The core of this protocol is the use of N,N'-Carbonyldiimidazole (CDI), a stable, solid reagent that facilitates efficient cyclization of trans-2-aminocyclohexanethiol under mild conditions.[6][7] This guide offers a detailed mechanistic rationale, step-by-step experimental procedures, characterization data, and a troubleshooting guide to empower researchers in synthetic and medicinal chemistry.

Introduction and Scientific Rationale

The synthesis of cyclic thiocarbamates, such as the target 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one, is a key transformation in organic synthesis. The classical approach involves the reaction of a vicinal amino-thiol with phosgene or its derivatives. However, phosgene is an extremely toxic and hazardous gas, requiring specialized handling and containment measures, making its use impractical and dangerous in many research settings.[8][9][10]

1.1. The Superiority of N,N'-Carbonyldiimidazole (CDI)

To enhance laboratory safety and operational simplicity, this protocol employs N,N'-Carbonyldiimidazole (CDI) as a phosgene equivalent.[7][11] CDI is a white, crystalline, and shelf-stable solid that is significantly easier and safer to handle.[6][7] Its reactivity is well-established for activating carboxylic acids and coupling amines and alcohols to form amides, carbamates, and ureas.[6][12] The primary advantages of using CDI are:

  • Safety: It is a non-volatile solid, drastically reducing the inhalation risk associated with phosgene.[7]

  • Ease of Handling: It can be weighed and transferred under standard laboratory conditions (though it is moisture-sensitive).[6]

  • Benign Byproducts: The reaction byproducts are carbon dioxide and imidazole.[13] Imidazole is water-soluble and can be easily removed during aqueous workup, simplifying product purification.[13]

1.2. Reaction Mechanism

The cyclization proceeds via a two-step intramolecular condensation mechanism.

  • Activation and Initial Nucleophilic Attack: CDI serves as an activated carbonyl source. The more nucleophilic amino group of trans-2-aminocyclohexanethiol attacks one of the carbonyl-imidazole linkages of CDI. This forms a transient N-acylimidazole intermediate and releases one equivalent of imidazole.

  • Intramolecular Cyclization: The pendant thiol group then acts as an internal nucleophile, attacking the activated carbonyl carbon of the intermediate. This intramolecular attack is sterically favored and results in the formation of the stable six-membered thiazolidinone ring, releasing the second equivalent of imidazole and completing the cyclization.

The proposed mechanism is illustrated in the diagram below.

G cluster_0 Step 1: Activation and Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization CDI N,N'-Carbonyldiimidazole (CDI) Intermediate N-Acylimidazole Intermediate CDI->Intermediate Imidazole1 Imidazole (Byproduct) CDI->Imidazole1 AminoThiol trans-2-Aminocyclohexanethiol (R-NH2, R'-SH) AminoThiol->CDI Amine attacks Carbonyl Intermediate_cycl N-Acylimidazole Intermediate Product 2,3,4,5,6,7-Hexahydro-1,3- benzothiazol-2-one Intermediate_cycl->Product Thiol attacks Carbonyl (Ring Closure) Imidazole2 Imidazole (Byproduct) Product->Imidazole2 G start Start dissolve_thiol Dissolve trans-2-aminocyclohexanethiol hydrochloride in anhydrous THF start->dissolve_thiol add_tea Add triethylamine (TEA) Stir for 15 min at 0°C dissolve_thiol->add_tea add_cdi Add CDI portion-wise at 0°C add_tea->add_cdi warm_rt Warm to room temperature Stir for 2-4 hours add_cdi->warm_rt monitor_tlc Monitor reaction by TLC warm_rt->monitor_tlc quench Quench with water monitor_tlc->quench Reaction complete extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with NaHCO₃, then brine extract->wash dry Dry over MgSO₄, filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end Obtain Pure Product purify->end

Caption: Overall experimental workflow for the synthesis.

Protocol Details:

  • Preparation of the Free Amine:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add trans-2-aminocyclohexanethiol hydrochloride (5.0 g, 29.8 mmol, 1.0 equiv).

    • Add 100 mL of anhydrous THF. Cool the resulting suspension to 0°C using an ice bath.

    • Slowly add triethylamine (4.6 mL, 32.8 mmol, 1.1 equiv) dropwise via syringe. The mixture should become clearer as the free amine is formed.

    • Stir the mixture at 0°C for 15 minutes.

  • Cyclization Reaction:

    • While maintaining the temperature at 0°C, add N,N'-Carbonyldiimidazole (CDI) (5.3 g, 32.8 mmol, 1.1 equiv) to the reaction mixture portion-wise over 10 minutes. Gas evolution (CO₂) may be observed. [7] * After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent. The starting material (amine) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench it by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40% EtOAc).

    • Alternatively, recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes or isopropanol) can yield the pure product as a crystalline solid.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

PropertyData
Molecular Formula C₇H₁₁NOS
Molecular Weight 157.23 g/mol
Appearance Expected to be a white to off-white crystalline solid
Purity (by NMR/LCMS) >95%
Expected ¹H NMR Shifts corresponding to the cyclohexyl ring protons and the N-H proton.
Expected ¹³C NMR A peak for the thiocarbonyl carbon (C=O) expected around 170-180 ppm.
FT-IR (cm⁻¹) Peaks for N-H stretching (~3200-3300) and C=O stretching (~1680-1700).
Mass Spectrometry [M+H]⁺ = 158.06

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive CDI due to moisture exposure.<[6]br>2. Insufficient reaction time.1. Use a fresh bottle of CDI or dry it under vacuum. Ensure all glassware and solvents are anhydrous.2. Allow the reaction to stir for a longer period (e.g., overnight) at room temperature.
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of symmetrical urea or thiourea byproducts.1. Add a slight excess of CDI (0.1-0.2 equiv) if starting material persists.2. Ensure slow, portion-wise addition of CDI at 0°C to favor intramolecular cyclization. Purify carefully via column chromatography.
Low Isolated Yield after Work-up 1. Product is partially water-soluble.2. Emulsion during extraction.1. Perform additional extractions (5-6 times) with Ethyl Acetate or DCM.2. Add more brine to the separatory funnel to break the emulsion.

Safety and Handling Precautions

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [4]Conduct all operations in a well-ventilated fume hood.

  • N,N'-Carbonyldiimidazole (CDI): CDI is moisture-sensitive and will hydrolyze to form imidazole and CO₂. [6]Keep the container tightly sealed. It can cause skin and eye irritation. [6]* Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. Handle with care and avoid inhalation.

  • Solvents: THF, DCM, and Ethyl Acetate are flammable and volatile organic solvents. Avoid open flames and ensure proper ventilation.

By following this protocol, researchers can safely and efficiently synthesize 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one, a valuable intermediate for further chemical exploration.

References

  • Vertex AI Search. (n.d.). Top Facts About Phosgene Chemical You Should Know?
  • Google Patents. (n.d.). CA2562131C - Process for producing n,n'-carbonyldiimidazole.
  • COMPUR Monitors. (2025, February 23). Phosgene guide. Retrieved from [Link]

  • RSC Publishing. (2025, July 24). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Carbonyldiimidazole (CDI) Mediated Synthesis of Nα-Protected Amino Acid Azides: Application to the One-pot Preparation of Ureidopeptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). Retrieved from [Link]

  • NJ Department of Health. (n.d.). Phosgene - HAZARD SUMMARY. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). OSHA Method 61: Phosgene. Retrieved from [Link]

  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014, February 14). International Journal of Organic Chemistry, 4(1).
  • RSC Publishing. (n.d.). Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. Retrieved from [Link]

  • MDPI. (2021, November 30). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. Retrieved from [Link]

  • A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. (n.d.). [Source not further specified].
  • MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2011, July 1). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Retrieved from [Link]

  • PubChem. (n.d.). trans-(+-)-2-Aminocyclohexanethiol hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). A multigram synthesis of trans-2-aminocyclohexanol hydrochloride using.... Retrieved from [Link]

  • PLOS ONE. (2026, January 30). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Retrieved from [Link]

  • HETEROCYCLES. (2017). triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Retrieved from [Link]

  • Synthesis of 2-Cyclohexylaminophenol hydrochloride. (n.d.). [Source not further specified].
  • YouTube. (2025, February 15). CDI I Carbonyldiimidazole I N,N. Retrieved from [Link]

  • PLOS ONE. (2019, August 21). Thiol-to-amine cyclization reaction enables screening of large libraries of macrocyclic compounds and the generation of sub-kilodalton ligands. Retrieved from [Link]

  • PubMed. (2024, November 6). Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature. Retrieved from [Link]

Sources

Application Note: Strategic Solvent Selection for Reactions Involving 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the strategic selection of solvents in synthetic transformations involving 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one (CAS 57001-13-5). Recognizing the limited specific literature for this saturated heterocyclic scaffold, this document synthesizes fundamental principles of physical organic chemistry with established knowledge from the broader benzothiazole class.[1][2] We present a principled approach, moving from the physicochemical characterization of the substrate to a theoretical framework for solvent effects, and culminating in practical screening protocols and detailed, adaptable methodologies for common reaction classes. This note is intended to empower researchers, scientists, and drug development professionals to optimize reaction outcomes—enhancing yield, purity, and scalability—by making informed and rational solvent choices.

Introduction: The Critical Role of the Reaction Medium

The compound 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one is a heterocyclic molecule featuring a saturated cyclohexane ring fused to a 1,3-thiazolidin-2-one core. This structure possesses distinct regions of varying polarity: a nonpolar saturated carbocyclic domain and a polar lactam-thioether moiety. This amphiphilic nature makes solvent selection a non-trivial but critical parameter for controlling its reactivity.

The choice of solvent dictates not only the solubility of reactants and reagents but also profoundly influences reaction kinetics, equilibrium positions, and the stabilization of transition states or reactive intermediates. An inappropriate solvent can lead to failed reactions, low yields, or complex product mixtures. This guide provides the foundational logic and practical steps to navigate these challenges effectively.

Physicochemical Profile of the Substrate

A molecule's structure dictates its interaction with its environment. Understanding the inherent properties of 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one is the first step in predicting its behavior in various solvents.

  • Polarity: The molecule contains a highly polar amide (lactam) functional group (-C(=O)N(H)-) capable of strong dipole-dipole interactions and a sulfide linkage. This polar head is contrasted by the nonpolar, flexible hexahydro-aromatic tail.

  • Hydrogen Bonding: The secondary amine within the lactam ring (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

  • Reactivity Sites: The primary sites for chemical modification are the nucleophilic nitrogen atom (after deprotonation) and potentially the α-carbon to the carbonyl group for enolate-type reactions.

PropertyValueData Source
Molecular Formula C₇H₉NOSCalculated
Molecular Weight 155.22 g/mol Calculated
CAS Number 57001-13-5BLDpharm[3]
Predicted XlogP 1.1 - 1.5Analog-based Estimation
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 2 (O and N)Structural Analysis

Table 1: Key physicochemical properties of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one.

This profile suggests moderate polarity, indicating probable solubility in a range of polar organic solvents, but limited solubility in highly nonpolar solvents like hexanes or in water.

A Theoretical Framework for Solvent Choice

The success of a reaction is fundamentally tied to how the solvent interacts with the ground states of the reactants and the transition state of the rate-determining step. Solvents are broadly classified based on properties that directly correlate with these interactions.

Key Solvent Parameters
  • Polarity: A solvent's polarity determines its ability to solvate charged or polar species. It is often quantified by its dielectric constant (ε) .

  • Protic vs. Aprotic:

    • Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors. They excel at solvating both cations and anions but can deactivate strong nucleophiles through hydrogen bonding.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) possess large dipole moments but lack O-H or N-H bonds. They are poor hydrogen bond donors, making them ideal for reactions involving strong nucleophiles, as they solvate the accompanying cation while leaving the anion "naked" and highly reactive.[4]

  • Coordinating Ability: Solvents like THF or diethyl ether can coordinate with metal cations (e.g., Li⁺, Mg²⁺), influencing the reactivity of organometallic reagents.

Logical Workflow for Solvent Selection

The following decision-making workflow provides a structured approach to selecting a starting solvent based on the reaction mechanism.

SolventSelection Start Identify Reaction Type SN2 SN2 / N-Alkylation / N-Acylation Start->SN2 E2 E2 Elimination Start->E2 Enolate Enolate Formation / Condensation Start->Enolate Other Other Reactions (e.g., Radical, Oxidation) Start->Other PolarAprotic Primary Choice: Polar Aprotic (DMF, DMSO, Acetonitrile) SN2->PolarAprotic AproticChoice Solvent Choice Depends on Base Strength & Substrate E2->AproticChoice Ethereal Primary Choice: Aprotic (Ethereal) (THF, Dioxane) Enolate->Ethereal SolventSpecific Highly Reaction-Specific; Consult Literature for Analogs Other->SolventSpecific Rationale_SN2 Rationale: - Stabilizes transition state - Solvates counter-ion - Leaves nucleophile reactive PolarAprotic->Rationale_SN2 Rationale_E2 Rationale: Polar aprotic often preferred, but less polar solvents (THF) can be used. AproticChoice->Rationale_E2 Rationale_Enolate Rationale: - Solubilizes substrate - Compatible with strong bases (e.g., LDA, NaHMDS) Ethereal->Rationale_Enolate

Figure 1: A decision-making workflow for initial solvent selection based on reaction mechanism.

Experimental Protocols for Solvent Optimization

Theoretical prediction should always be validated empirically. The following protocols outline a systematic approach to screen and identify the optimal solvent for a new reaction.

Protocol 1: Rapid Solubility Assessment

Objective: To quickly determine the solubility of 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one in a panel of common laboratory solvents.

Materials:

  • 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

  • Vials (1-2 mL)

  • Solvent Panel (see Table 2)

  • Vortex mixer

Procedure:

  • Place approximately 5-10 mg of the substrate into each labeled vial.

  • Add 0.5 mL of a solvent to its corresponding vial.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect for dissolution. If dissolved, the solvent is suitable. If not, the substrate is poorly soluble at room temperature.

  • (Optional) For poorly soluble samples, gently warm the vial (e.g., to 50 °C) to assess solubility at elevated temperatures.

  • Record observations as "Insoluble," "Partially Soluble," or "Freely Soluble."

SolventClassBoiling Point (°C)Dielectric Constant (ε)
TolueneNonpolar1112.4
Dichloromethane (DCM)Nonpolar409.1
Tetrahydrofuran (THF)Polar Aprotic667.5
Ethyl Acetate (EtOAc)Polar Aprotic776.0
Acetonitrile (MeCN)Polar Aprotic8237.5
Dimethylformamide (DMF)Polar Aprotic15336.7
Dimethyl Sulfoxide (DMSO)Polar Aprotic18946.7
Ethanol (EtOH)Polar Protic7824.5
Methanol (MeOH)Polar Protic6532.7

Table 2: Properties of common laboratory solvents for screening.

Protocol 2: Small-Scale Parallel Reaction Screening

Objective: To compare the effect of different promising solvents on reaction yield and purity.

Procedure:

  • Based on the results from Protocol 1 and the workflow in Figure 1, select 3-5 candidate solvents.

  • In parallel, set up identical small-scale reactions (e.g., 0.1 mmol scale) in each selected solvent. Ensure all other parameters (temperature, stoichiometry, reaction time) are kept constant.

  • Monitor the progress of each reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reactions and perform a standardized workup.

  • Analyze the crude product from each reaction to determine the relative conversion and purity. The solvent that provides the highest conversion to the desired product with the fewest impurities is the optimal choice for further scale-up.

Application Case Studies: Recommended Solvent Systems

The following sections provide detailed protocols for common transformations of the 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one scaffold. These are authoritative starting points derived from established procedures for related heterocyclic systems.[5][6]

Case Study 1: N-Alkylation via SN2 Reaction

Reaction: Deprotonation of the lactam nitrogen followed by reaction with an alkyl halide.

Figure 2: N-Alkylation of the hexahydrobenzothiazol-2-one core.

Recommended Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN).

Rationale: These polar aprotic solvents are ideal for SN2 reactions. They effectively solvate the sodium or potassium counter-ion of the base (e.g., NaH, K₂CO₃), preventing it from forming a tight ion pair with the deprotonated nitrogen. This leaves the nitrogen anion highly nucleophilic and available for reaction, leading to faster reaction rates and higher yields. Protic solvents like ethanol should be avoided as they would protonate the strong base and solvate the nucleophile, drastically reducing its reactivity.

Protocol: Synthesis of 3-benzyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Case Study 2: Knoevenagel-type Condensation

Reaction: Condensation of an aldehyde with the active methylene group (if accessible) or a derivative. While the native substrate lacks a highly active methylene, this protocol is relevant for derivatives or related structures. The synthesis of various benzothiazole derivatives often involves condensation reactions where solvent choice is key.[1][6]

Recommended Solvent: Ethanol (EtOH) or Glacial Acetic Acid.

Rationale: For condensations catalyzed by weak bases (like piperidine) or acids, protic solvents are often preferred. Ethanol is an excellent choice as it readily dissolves the reactants and the catalyst, and its protic nature can facilitate the proton transfer steps inherent in the condensation mechanism. Glacial acetic acid can serve as both the solvent and the catalyst for certain condensation reactions.

Protocol: General Procedure for Condensation with Aromatic Aldehydes

This protocol is adapted from procedures for synthesizing benzothiazole-hydrazone derivatives and serves as a model.[5]

  • In a round-bottom flask, dissolve the benzothiazole derivative (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of a base (e.g., 2-3 drops of piperidine) or acid (e.g., 5-10 mol% glacial acetic acid).

  • Reflux the reaction mixture for 2-8 hours, monitoring completion by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the resulting residue by recrystallization or column chromatography.

Conclusion and Best Practices

The selection of a solvent for reactions involving 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one should be a deliberate, multi-step process. By combining an understanding of the substrate's physicochemical properties with the mechanistic demands of the desired reaction, researchers can formulate a strong initial hypothesis. This hypothesis must then be tested and refined through systematic experimental screening. For reactions like N-alkylation, polar aprotic solvents such as DMF and acetonitrile are superior starting points. For condensation-type reactions, protic solvents like ethanol often provide the optimal environment. This guide provides the foundational principles and practical workflows to approach this critical experimental variable with confidence, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. PMC.
  • Exploring Solvent and Substituent Effects on the Excited State Dynamics and Symmetry Breaking of Quadrupolar Triarylamine End-Capped Benzothiazole Chromophores by Femtosecond Spectroscopy. The Journal of Physical Chemistry B - ACS Publications.
  • Oxidative ring-opening of benzothiazole derivatives. Canadian Science Publishing.
  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. MDPI.
  • Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
  • Benzothiazolone | C7H5NOS | CID 13625. PubChem - NIH.
  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry.
  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC.
  • 6-ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one. PubChemLite.
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H). Semantic Scholar.
  • Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate.
  • 57001-13-5|2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one. BLDpharm.
  • Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. CORE.
  • Solvent Miscibility Table. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one. It is designed for researchers, chemists, and drug development professionals aiming to optimize reaction yield and purity.

Section 1: Reaction Overview and Mechanism

The synthesis of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one is most commonly achieved through the condensation of cyclohexanone with thiourea in the presence of an electrophilic halogen, typically iodine. This reaction, while effective, is sensitive to a variety of parameters that can significantly impact the final yield and purity of the product.

The proposed mechanism involves several key steps:

  • Enolization/Enolate Formation: Cyclohexanone tautomerizes to its enol form or forms an enolate under the reaction conditions.

  • α-Halogenation: The enol/enolate attacks molecular iodine (I₂) in an electrophilic substitution reaction to form 2-iodocyclohexanone.

  • Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the iodine atom, displacing the iodide ion.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, where a nitrogen atom from the thiourea moiety attacks the carbonyl carbon of the cyclohexanone ring.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable hexahydro-1,3-benzothiazol-2-one ring system.

Proposed Reaction Pathway

G Start Cyclohexanone + Thiourea + I₂ Enol α-Iodination (Formation of 2-Iodocyclohexanone) Start->Enol I₂ Intermediate1 S-Alkylation Intermediate Enol->Intermediate1 + Thiourea - I⁻ Intermediate2 Cyclized Intermediate (Hemiaminal-like) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one Intermediate2->Product Dehydration Water H₂O Intermediate2->Water

Caption: Key mechanistic steps in the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: Why is my product yield consistently low or non-existent?

Low yield is the most frequent challenge. Several factors, often interconnected, can be responsible. A systematic approach to troubleshooting is essential.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Poor Reagent Quality Cyclohexanone: Can contain acidic impurities or water, which can interfere with enolization and promote side reactions. Thiourea: An old or improperly stored reagent may have partially decomposed. Iodine: Sublimation can occur over time, reducing the effective concentration.Use freshly distilled cyclohexanone. Ensure thiourea is a fine, dry powder from a reliable source. Use fresh, solid iodine.
Incorrect Stoichiometry The reaction is sensitive to the molar ratios. An excess of iodine can lead to di-iodination and other side products. Insufficient thiourea will naturally limit the yield.A commonly successful molar ratio is Cyclohexanone : Thiourea : Iodine = 1 : 1.2 : 1.1 . A slight excess of thiourea and iodine ensures the complete consumption of the limiting reagent, cyclohexanone.
Suboptimal Temperature The initial iodination step is often exothermic. Uncontrolled temperature can accelerate side reactions. Conversely, if the temperature is too low during the cyclization and dehydration steps, the reaction rate will be impractically slow.Maintain the temperature between 0-10°C during the addition of iodine. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux (if the solvent requires it) to drive the cyclization to completion.[1]
Presence of Water Water can hydrolyze intermediates and interfere with the dehydration step. Solvents must be anhydrous.Use anhydrous ethanol or another appropriate dry solvent. Ensure all glassware is thoroughly dried before use.
Inefficient Mixing This is a heterogeneous reaction in its initial stages. Poor stirring can lead to localized "hot spots" and uneven reaction progress, promoting byproduct formation.Use a properly sized magnetic stir bar and a stir plate capable of vigorous, consistent stirring to maintain a uniform suspension.
Troubleshooting Workflow: Diagnosing Low Yield

G Start Low or No Yield Observed CheckReagents Step 1: Verify Starting Materials Start->CheckReagents CheckConditions Step 2: Review Reaction Conditions Start->CheckConditions CheckWorkup Step 3: Analyze Work-up & Purification Start->CheckWorkup Purity Are reagents fresh and pure? (Distill cyclohexanone, use new thiourea) CheckReagents->Purity Purity Temperature Was temperature controlled? (Cooling for I₂ addition, then reflux) CheckConditions->Temperature Temperature Extraction Was the product fully extracted? CheckWorkup->Extraction Extraction Stoichiometry Was stoichiometry correct? (e.g., 1 : 1.2 : 1.1) Purity->Stoichiometry Yes FixReagents Action: Use purified/ new reagents. Purity->FixReagents No Stoichiometry->CheckConditions Yes FixStoichiometry Action: Recalculate and re-weigh accurately. Stoichiometry->FixStoichiometry No Solvent Was the solvent anhydrous? Temperature->Solvent Yes FixTemp Action: Implement controlled cooling and heating. Temperature->FixTemp No Solvent->CheckWorkup Yes FixSolvent Action: Use freshly dried solvents. Solvent->FixSolvent No PurificationLoss Was significant loss observed during chromatography/ recrystallization? Extraction->PurificationLoss Yes FixExtraction Action: Perform additional extractions. Extraction->FixExtraction No FixPurification Action: Re-optimize purification method (see Q3). PurificationLoss->FixPurification No

Caption: A systematic workflow for troubleshooting low product yield.

Question 2: My TLC plate shows multiple spots. What are the likely side products?

The appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates the formation of impurities and byproducts.[2][3]

  • Unreacted Starting Materials: The most common "impurities" are simply unreacted cyclohexanone or thiourea. These can be identified by running co-spots with the pure starting materials.

  • Disulfide Byproducts: The thiol group in thiourea or related intermediates can be oxidized, especially in the presence of iodine, to form disulfide-linked dimers.[2] These are often less polar than the desired product.

  • Incompletely Cyclized Intermediate: The S-alkylated intermediate, formed after thiourea attacks 2-iodocyclohexanone but before intramolecular cyclization, may be present if the reaction is not driven to completion with sufficient heat or time.

  • Over-iodinated Products: If an excess of iodine is used or if the reaction temperature is not controlled, di-iodinated cyclohexanone species can form, leading to subsequent unwanted products.

Solution: Monitor the reaction progress closely using TLC.[2] If starting material is still present after a reasonable time, consider extending the reaction time or slightly increasing the temperature.[3] To minimize oxidation, ensure the reaction is performed promptly and consider working under an inert atmosphere (e.g., nitrogen), although this is not always necessary for this specific synthesis.[3]

Question 3: The crude product is an oil or is very difficult to purify. What are the best practices for isolation and purification?

Purification can be challenging if the product and impurities have similar polarities.[2][3]

  • Initial Work-up: After the reaction is complete, it is crucial to quench any remaining iodine. This is typically done by washing the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) until the characteristic iodine color disappears. This prevents further side reactions during extraction.

  • Extraction: The product is typically soluble in moderately polar organic solvents like ethyl acetate or dichloromethane. Ensure thorough extraction from the aqueous layer by performing at least three separate extractions and pooling the organic layers.

  • Column Chromatography: This is the most effective method for purification.

    • Adsorbent: Silica gel is standard.

    • Solvent System: A gradient elution is often most effective. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point is a 9:1 Hexane:Ethyl Acetate mixture, gradually increasing to 7:3 or 6:4. The optimal system should be determined first by TLC analysis.[3]

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can further enhance purity. Ethanol or an ethanol/water mixture is a good starting point. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the specific role of iodine in this reaction? A1: Iodine is not merely a catalyst; it is a reagent that acts as an electrophilic halogenating agent. It activates the cyclohexanone ring by converting it to 2-iodocyclohexanone. The carbon-iodine bond is weaker than a carbon-hydrogen bond and the iodide ion is an excellent leaving group, which makes the α-carbon highly susceptible to nucleophilic attack by the sulfur atom of thiourea.[4][5]

Q2: Can other halogens like bromine be used instead of iodine? A2: Yes, bromine (in a solvent like acetic acid) can also be used to synthesize benzothiazoles.[6] However, iodine is often preferred because it is a solid that is easier to handle, and the C-I bond is more reactive towards nucleophilic substitution than the C-Br bond, which can sometimes lead to cleaner reactions.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis? A3: Green chemistry principles are increasingly being applied to benzothiazole synthesis.[7] While the specific hexahydro variant is less commonly cited, general strategies include using water as a solvent where possible, employing reusable catalysts, or utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[7][8] For instance, some benzothiazole syntheses have been optimized using ultrasound irradiation in an aqueous medium.[8]

Q4: How can this reaction be safely and effectively scaled up? A4: Scaling up requires careful consideration of heat management. The initial iodination step is exothermic and on a larger scale, the heat generated can be significant. A jacketed reactor with controlled cooling is highly recommended. Furthermore, efficient overhead mechanical stirring is necessary to handle the larger volume and maintain a homogenous mixture. A pilot run at an intermediate scale is always advised before proceeding to a large-scale synthesis.

Section 4: Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice discussed above for a laboratory-scale synthesis.

Materials:

  • Cyclohexanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Iodine (1.1 eq)

  • Anhydrous Ethanol

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.2 eq) and anhydrous ethanol. Stir to create a suspension.

  • Reagent Addition: Add cyclohexanone (1.0 eq) to the suspension. Cool the flask to 0-5°C using an ice bath.

  • Iodination: Add solid iodine (1.1 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above 10°C. The mixture will turn dark brown.

  • Reaction Progression: After the iodine addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 3-4 hours. Monitor the reaction's completion by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up & Quenching: Cool the mixture to room temperature and remove the ethanol using a rotary evaporator. Dissolve the residue in ethyl acetate.

  • Washing: Transfer the ethyl acetate solution to a separatory funnel. Wash sequentially with:

    • Saturated Na₂S₂O₃ solution (until the organic layer is colorless).

    • Saturated NaHCO₃ solution.

    • Brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.

References

  • Jadhav, S. D., et al. (2024). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega. Available at: [Link]

  • Shafique, S., et al. (2018). Mechanistic Study on the Formation of Compounds from Thioureas. IntechOpen. Available at: [Link]

  • Inam, M. A., & Ganie, S. A. (2024). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. Books.
  • Pérez-Villanueva, M., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PMC - NIH. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2025). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. Available at: [Link]

  • Wang, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Wang, C., et al. (2019). Iodine‐Mediated Synthesis of Methylthio‐Substituted Catechols from Cyclohexanones. ResearchGate. Available at: [Link]

  • Kazemi, M. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothiazole. Journal of Synthetic Chemistry. Available at: [Link]

  • Guda, V. V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC - NIH. Available at: [Link]

  • Wang, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • ResearchGate (2023). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. Available at: [Link]

  • Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC - NIH. Available at: [Link]

  • Scribd (N.D.). Iodination of Hexanone. Scribd. Available at: [Link]

  • Wang, Y., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][8][9]Thiazin-4-One Derivatives. PMC - NIH. Available at: [Link]

  • Scientist Channel (2025). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. Available at: [Link]

  • Hosseini, A. (2012). Thiourea Catalyzed Iodination of Activated Aromatic Compounds. Group Seminar. Available at: [Link]

  • Abou-Gharbia, M., et al. (1991). Synthesis and structure-activity relationship of substituted tetrahydro- and hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides and thiadiazinones: potential anxiolytic agents. PubMed. Available at: [Link]

  • Wang, Y., et al. (2022). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. PMC - NIH. Available at: [Link]

  • Papathanasiou, K. E., et al. (2015). Fundamental chemistry of iodine. The reaction of di-iodine towards thiourea and its methyl-derivative: formation of aminothiazoles and aminothiadiazoles through dicationic disulfides. Dalton Transactions. Available at: [Link]

  • Fang, L., et al. (2020). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. PMC - NIH. Available at: [Link]

  • Olsen, B. A., et al. (2001). Purification and Identification of an Impurity in Bulk Hydrochlorothiazide. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Hexahydrobenzothiazol-2-one in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for hexahydrobenzothiazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for solubility issues encountered during experimentation with this compound in aqueous media.

Introduction

Hexahydrobenzothiazol-2-one and its derivatives are heterocyclic compounds of significant interest in pharmaceutical research. However, like many small molecules, they can exhibit poor aqueous solubility, which poses a significant challenge for in vitro and in vivo studies, impacting bioavailability and consistent experimental results. This guide offers a structured approach to understanding and overcoming these solubility limitations.

Frequently Asked Questions (FAQs)

Q1: Why is my hexahydrobenzothiazol-2-one compound poorly soluble in aqueous buffers?

A: The solubility of heterocyclic compounds like hexahydrobenzothiazol-2-one is governed by their physicochemical properties. A key factor is the balance between the hydrophobic (lipophilic) and hydrophilic parts of the molecule. The fused ring system contributes to its lipophilicity, making it less favorable to interact with polar water molecules.

Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?

A: Absolutely. Inconsistent biological activity is a classic sign of solubility problems. If the compound is not fully dissolved, its effective concentration at the target site will be lower and more variable than the nominal concentration, leading to unreliable data. Precipitation of the compound in the assay medium over time can also contribute to this variability.[1]

Q3: Can changes in pH affect the solubility of my compound?

A: Yes, the solubility of many thiazole derivatives is highly dependent on pH.[1][2] The thiazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This ionization can significantly increase the compound's interaction with water, thereby enhancing its solubility. It is crucial to carefully control and measure the pH of your buffers.[1]

Q4: What are the initial signs of solubility issues I should look for?

A: Be vigilant for the following signs:

  • Visible particulates or cloudiness: The most obvious sign that your compound is not fully dissolved.

  • Precipitation over time: A clear solution may develop precipitates as it sits, especially after dilution with aqueous buffers.

  • Inconsistent experimental data: As mentioned, variability in results is a strong indicator.

  • Difficulty in preparing stock solutions: If the compound does not readily dissolve in common organic solvents like DMSO, it is a red flag for downstream aqueous solubility issues.

Troubleshooting Guides & Detailed Protocols

This section provides a systematic approach to addressing the solubility of hexahydrobenzothiazol-2-one, progressing from simple adjustments to more advanced formulation strategies.

Strategy 1: pH Adjustment

The ionization state of a molecule can dramatically influence its aqueous solubility. For compounds with ionizable groups, adjusting the pH of the medium is often the simplest and most effective first step.

Troubleshooting Workflow: pH Optimization

start Start: Poor Solubility Observed check_pka Determine or estimate the pKa of the compound start->check_pka acidic_path Weakly Basic Compound (Protonation increases solubility) check_pka->acidic_path pKa suggests basic nature basic_path Weakly Acidic Compound (Deprotonation increases solubility) check_pka->basic_path pKa suggests acidic nature test_acidic Test solubility in a range of acidic buffers (e.g., pH 2.0 - 6.0) acidic_path->test_acidic test_basic Test solubility in a range of basic buffers (e.g., pH 7.5 - 10.0) basic_path->test_basic evaluate Evaluate solubility and stability at optimal pH test_acidic->evaluate test_basic->evaluate end End: Optimized pH for Solubilization evaluate->end

Caption: Workflow for pH-based solubility optimization.

Experimental Protocol: pH-Solubility Profiling
  • Prepare a series of buffers: Create a range of buffers with different pH values (e.g., from pH 2 to 10).

  • Add excess compound: Add an excess amount of hexahydrobenzothiazol-2-one to a fixed volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

  • Separate solid from liquid: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot solubility vs. pH: Graph the measured solubility against the pH of each buffer to identify the optimal pH range.

Strategy 2: Co-solvency

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[4][5][6] This is a common and effective technique for many research applications.

Commonly Used Co-solvents
Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)0.1% - 5% (v/v)Widely used for stock solutions. Can have biological effects at higher concentrations.
Ethanol1% - 10% (v/v)Biocompatible at lower concentrations.[6][7]
Polyethylene Glycol (PEG 300/400)5% - 20% (v/v)Generally low toxicity and good solubilizing power.[8]
Propylene Glycol5% - 20% (v/v)Another common, low-toxicity option.[7][9]
Experimental Protocol: Co-solvent Screening
  • Prepare stock solution: Dissolve the hexahydrobenzothiazol-2-one in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock.

  • Prepare co-solvent/buffer mixtures: Create a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% DMSO).

  • Spike in the compound: Add a small volume of the stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.

  • Observe for precipitation: Visually inspect the solutions immediately and after a set period (e.g., 1, 4, and 24 hours) for any signs of precipitation.

  • Determine the minimum required co-solvent concentration: Identify the lowest percentage of co-solvent that maintains the compound in solution at the target concentration.

start Start: Compound precipitates in aqueous buffer select_cosolvent Select a panel of biocompatible co-solvents (e.g., DMSO, Ethanol, PEG 400) start->select_cosolvent prepare_stock Prepare concentrated stock in 100% co-solvent select_cosolvent->prepare_stock create_blends Create serial dilutions of co-solvent in aqueous buffer prepare_stock->create_blends add_stock Add stock solution to each co-solvent blend create_blends->add_stock observe Observe for precipitation over time add_stock->observe determine_min Determine minimum co-solvent % for solubility observe->determine_min end End: Optimized co-solvent system determine_min->end

Caption: Decision tree for co-solvent selection and optimization.

Strategy 3: Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[10][11][12] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[11][13]

Commonly Used Surfactants in Research
SurfactantTypeTypical Concentration Range
Polysorbate 80 (Tween® 80)Non-ionic0.01% - 1% (w/v)
Polysorbate 20 (Tween® 20)Non-ionic0.01% - 1% (w/v)
Sodium Dodecyl Sulfate (SDS)Anionic0.1% - 2% (w/v)
Cremophor® ELNon-ionic0.1% - 5% (w/v)
Experimental Protocol: Surfactant-based Solubilization
  • Prepare surfactant solutions: Make a series of solutions of the chosen surfactant in the desired aqueous buffer at concentrations both below and above its CMC.

  • Add compound: Add the hexahydrobenzothiazol-2-one to each surfactant solution.

  • Equilibrate: Agitate the mixtures until equilibrium is reached (similar to the pH-solubility protocol).

  • Separate and quantify: Separate any undissolved solid and measure the concentration of the dissolved compound in each solution.

  • Identify effective concentration: Determine the surfactant concentration that provides the desired level of solubility.

Strategy 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule and presenting a soluble complex to the aqueous environment.[][17]

Commonly Used Cyclodextrins
CyclodextrinKey Features
β-Cyclodextrin (β-CD)Limited aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, widely used in formulations.[18]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, often used in parenteral formulations.
Experimental Protocol: Cyclodextrin Complexation
  • Prepare cyclodextrin solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in the aqueous buffer.

  • Add compound: Slowly add the hexahydrobenzothiazol-2-one to the stirring cyclodextrin solution. The molar ratio of the compound to cyclodextrin may need to be optimized, typically starting at 1:1 or 1:2.[1]

  • Equilibrate: Stir the mixture at a constant temperature for 24-72 hours to allow for complex formation.[1]

  • Filter and analyze: Filter the solution to remove any uncomplexed, undissolved compound and quantify the concentration of the solubilized compound.

Strategy 5: Advanced Formulation Approaches

For more challenging solubility issues, especially in the context of drug development, advanced formulation techniques may be necessary. These methods generally require specialized equipment and expertise.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[19][20] When this solid dispersion is introduced to an aqueous medium, the polymer dissolves and releases the drug as very fine, amorphous particles, which have a higher dissolution rate and apparent solubility.[21]

  • Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range.[22][23] The significant increase in surface area enhances the dissolution velocity of the compound.[24][25]

These advanced methods are typically employed when simpler approaches like pH adjustment or co-solvency are insufficient to meet the formulation goals.

Summary of Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the molecule to increase polarity.[26]Simple, cost-effective, and highly effective for ionizable compounds.Only applicable to compounds with acidic or basic groups; risk of precipitation with pH changes.[26]
Co-solvency Reducing the polarity of the aqueous medium.[7]Simple, rapid, and suitable for initial screening.[26]Potential for co-solvent toxicity in biological systems; may not be suitable for in vivo studies.[26]
Surfactants Micellar encapsulation of the hydrophobic compound.[12]Effective at low concentrations; widely used in formulations.Can interfere with some biological assays; potential for cell toxicity.
Cyclodextrins Formation of soluble inclusion complexes.[]High solubilization capacity; low toxicity for many derivatives.Can be more expensive; complex formation can be slow.
Solid Dispersions Molecular dispersion in a hydrophilic carrier.Significant increase in dissolution rate and apparent solubility.[26]More complex to prepare and characterize; potential for physical instability.[26]
Nanosuspensions Increased surface area due to particle size reduction.[22]Enhances dissolution rate and bioavailability.[23]Requires specialized equipment (e.g., high-pressure homogenizers).[25]

Final Recommendations

When encountering solubility issues with hexahydrobenzothiazol-2-one, a systematic approach is key.

  • Characterize the Problem: Confirm that the observed issues are indeed due to poor solubility.

  • Start Simple: Begin with pH adjustment and co-solvency, as these are often sufficient for many research applications.

  • Progress Systematically: If initial methods fail, move on to surfactants and cyclodextrins.

  • Consider Advanced Formulations: For drug development and more challenging cases, explore solid dispersions and nanosuspensions.

By methodically applying these troubleshooting guides and protocols, researchers can effectively overcome the solubility challenges associated with hexahydrobenzothiazol-2-one, leading to more reliable and reproducible experimental outcomes.

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Available at: [Link]

  • Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Available at: [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Available at: [Link]

  • Tool to Increase Solubility: Solid Dispersion - PharmaInfo. Available at: [Link]

  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Available at: [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Nanosuspension technologies for delivery of poorly soluble drugs - SciSpace. Available at: [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. Available at: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available at: [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. Available at: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.. Available at: [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Available at: [Link]

  • Co-solvency: Significance and symbolism. Available at: [Link]

  • Cosolvency | PPTX - Slideshare. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Available at: [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Available at: [Link]

  • Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC. Available at: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. Available at: [Link]

  • Compositions for increasing solubility of azole drug compounds that are poorly soluble in water - Google Patents.
  • Heterocycles in Medicinal Chemistry - PMC. Available at: [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. Available at: [Link]

  • (PDF) pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity - ResearchGate. Available at: [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at: [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences. Available at: [Link]

  • Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers - Diva-Portal.org. Available at: [Link]

Sources

Minimizing side reactions during hexahydro-1,3-benzothiazol-2-one functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for bicyclic thiazolidinone scaffolds. This guide is specifically engineered for researchers and drug development professionals working with hexahydro-1,3-benzothiazol-2-one (a saturated cyclohexane ring fused to a thiazolidin-2-one core).

While functionalizing this scaffold—primarily via N-alkylation or N-acylation—researchers frequently encounter regioselectivity issues, oxidative degradation, and ring-cleavage. This guide synthesizes field-proven methodologies to minimize these side reactions, ensuring high-yield, self-validating synthetic workflows.

🔍 Troubleshooting Guide & FAQs

Q1: Why am I isolating a mixture of N-alkylated and O-alkylated products during functionalization?

Causality: The conjugate base of hexahydro-1,3-benzothiazol-2-one is an ambident anion. The electron density is delocalized across the N-C-O lactam triad. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen is "softer." Solution: To drive regioselective N-alkylation, you must use "soft" electrophiles (e.g., alkyl iodides or bromides) and polar aprotic solvents (DMF, DMSO) that preferentially solvate the metal cation, leaving the softer nitrogen exposed for an S_N2 attack[1]. Avoid using silver salts (e.g., Ag₂CO₃) or hard electrophiles (alkyl chlorides, tosylates), as these promote S_N1-like pathways that favor attack by the harder oxygen atom.

Q2: My LC-MS shows prominent byproduct peaks with +16 Da and +32 Da mass shifts. How do I prevent this?

Causality: You are observing S-oxidation. Unlike fully aromatic benzothiazol-2-ones where the sulfur atom is stabilized by the aromatic sextet, the sulfur in the hexahydro derivative is essentially an aliphatic thioether. This makes it highly electron-rich and extremely susceptible to electrophilic oxygen transfer, rapidly forming sulfoxides (+16 Da) and sulfones (+32 Da) upon exposure to atmospheric oxygen or trace peroxides[2]. Solution: Rigorously degas all reaction solvents by sparging with Argon for at least 15 minutes prior to base addition. Strictly avoid ethereal solvents (like THF or Diethyl Ether) unless they have been freshly distilled to remove accumulated hydroperoxides.

Q3: I am observing significant degradation and loss of starting material under basic conditions. What is happening?

Causality: The thiazolidin-2-one core is a cyclic thiocarbamate. When exposed to strong, nucleophilic bases (such as NaOH, KOH, or alkoxides) at elevated temperatures, the base attacks the electrophilic carbonyl carbon. This leads to the collapse of the tetrahedral intermediate and irreversible C-N or C-S bond cleavage, generating acyclic mercapto-amine degradation products[3]. Solution: Transition to mild, non-nucleophilic bases. Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) provides sufficient basicity to deprotonate the lactam nitrogen without acting as a nucleophile to cleave the ring.

📊 Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and side-reaction prevalence during the alkylation of hexahydro-1,3-benzothiazol-2-one.

BaseSolventElectrophileN-Alkylation (Desired)O-Alkylation (Side Rxn)Ring-Opening (Side Rxn)
K₂CO₃ DMFAlkyl Iodide> 95% < 5%< 1%
Cs₂CO₃ MeCNAlkyl Bromide90% 10%< 1%
NaH THFAlkyl Chloride75% 20%5%
Ag₂CO₃ TolueneAlkyl Iodide15% 85%< 1%
KOH EtOH (Reflux)Alkyl Bromide40% 10%> 50%

🧪 Experimental Workflow & Protocols

Pathway Visualization

G SM Hexahydro-1,3-benzothiazol-2-one (Ambident Nucleophile) Cond1 Mild Base (K2CO3) Polar Aprotic Solvent SM->Cond1 Cond2 Hard Electrophiles / Ag+ Non-polar Solvent SM->Cond2 Cond3 Strong Base (KOH/NaOH) High Heat SM->Cond3 Cond4 Oxidizing Agents / Air Prolonged Exposure SM->Cond4 N_Alk N-Alkylation (Desired Product) Cond1->N_Alk O_Alk O-Alkylation (Side Reaction) Cond2->O_Alk RingOp Ring-Opening (Mercapto-amine) (Side Reaction) Cond3->RingOp SOx S-Oxidation (Sulfoxide/Sulfone) (Side Reaction) Cond4->SOx

Reaction pathways and side-reaction causality for hexahydro-1,3-benzothiazol-2-one functionalization.

Protocol: Highly Regioselective N-Alkylation

This methodology incorporates a self-validating analytical system to ensure the reaction trajectory remains strictly on the N-alkylation pathway before downstream purification is initiated.

Step 1: Reagent Preparation & Degassing

  • Charge a flame-dried Schlenk flask with hexahydro-1,3-benzothiazol-2-one (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Add anhydrous DMF to achieve a 0.2 M concentration.

  • Sparge the suspension with Argon for 15 minutes. Causality: Degassing removes dissolved oxygen, protecting the sensitive aliphatic thioether moiety from S-oxidation[2]. K₂CO₃ provides non-nucleophilic basicity, preventing ring cleavage[3].

Step 2: Base Activation

  • Stir the suspension at 25 °C for 30 minutes under an Argon atmosphere. Self-Validation Check: The mixture must remain a milky suspension without significant color darkening. Rapid browning at this stage is a diagnostic indicator of oxidative degradation of the starting material.

Step 3: Electrophile Addition

  • Add the alkyl iodide (1.2 equiv) dropwise via a gas-tight syringe. Causality: Alkyl iodides serve as "soft" electrophiles, selectively targeting the "softer" nitrogen atom over the harder oxygen atom, thereby dictating regiocontrol[1].

Step 4: Reaction Monitoring (The Self-Validating Step)

  • After 4 hours of stirring, pull a 10 µL aliquot, quench it in 1 mL H₂O/EtOAc, and spot the organic layer on a Normal-Phase Silica TLC plate (Eluent: Hexane:EtOAc 3:1). Validation Logic:

  • Desired N-Alkyl Product: Retains the strong lactam C=O dipole and will run lower on the plate (R_f ~ 0.3).

  • O-Alkyl Byproduct: The formation of a lactim ether destroys the hydrogen-bond acceptor network of the core; it will migrate significantly higher (R_f ~ 0.7).

  • Actionable Insight: If the O-alkyl spot is prominent, halt the reaction immediately and verify the anhydrous state of your solvent (trace water alters the hydration sphere of the K⁺ cation, disrupting HSAB selectivity).

Step 5: Quench and Isolation

  • Quench the reaction by pouring the mixture into ice-cold water (5 volumes) to precipitate the product.

  • Filter the resulting solid and wash thoroughly with cold water to remove residual DMF and inorganic salts.

📚 References

  • PubMed / Pest Management Science | Synthesis and herbicidal activities of acylalanine-containing 3-(pyridin-2-yl)benzothiazol-2-ones URL:[Link]

  • PMC / Beilstein Journal of Organic Chemistry | KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones URL:[Link]

Sources

Technical Support Center: Process Optimization for Hexahydrobenzothiazol-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As process chemists and drug development professionals, you know that the synthesis of fused bicyclic systems—specifically the formation of hexahydrobenzothiazol-2-one (often referred to as 4,5,6,7-tetrahydrobenzo[d]thiazol-2-one) and its 2-amino/2-imino precursors—requires precise thermodynamic control.

This guide is designed to troubleshoot the critical Hantzsch-type cyclization pathway, bridging the gap between theoretical mechanism and bench-level execution.

Process Overview & Mechanistic Insight

The standard synthesis of hexahydrobenzothiazol-2-one derivatives involves the α-halogenation of a cyclohexanone derivative, followed by a condensation-cyclization sequence with a sulfur-nitrogen nucleophile (such as thiourea or an O-ethyl thiocarbamate)[1].

The causality behind temperature failures in this workflow lies in the distinct activation energies of the two-step condensation:

  • S-Alkylation (Exothermic): The nucleophilic attack of the sulfur atom on the α-halocyclohexanone is rapid and highly exothermic.

  • Ring Closure (Endothermic Activation): The subsequent dehydration or dehydrohalogenation to close the thiazolone ring faces a high activation energy barrier, requiring sustained thermal energy[2].

Failing to separate these two thermodynamic regimes is the primary cause of poor yields, intermediate stalling, and tar formation.

Diagnostic FAQs: Temperature Optimization

Q: Why is my cyclization reaction stalling, leaving high concentrations of the acyclic intermediate? A: This is a classic symptom of insufficient thermal activation during the ring-closure step. Because the initial S-alkylation occurs readily at room temperature, chemists sometimes assume the entire cyclization will proceed under mild conditions. However, if the reaction is maintained below 50°C, the acyclic S-alkylated intermediate will accumulate[3]. Solution: Implement a step-wise temperature ramp. Hold the reaction at 20–25°C for 1 hour to ensure complete S-alkylation, then ramp the internal temperature to 65–80°C to drive the cyclization to completion.

Q: What causes the formation of dark, tarry byproducts during the reaction? A: Tarry degradation products typically arise from two distinct temperature-related failures:

  • Loss of control during α-halogenation: The initial bromination or chlorination of cyclohexanone is highly exothermic. If the internal temperature exceeds 40°C, polyhalogenation and aldol-type auto-condensation of the cyclohexanone occur rapidly[3].

  • Thermal degradation during cyclization: Prolonged heating above 90°C, especially in the presence of atmospheric oxygen or unreacted sulfur species, leads to oxidative degradation and disulfide formation. Solution: Strictly control the halogenation step at 10–25°C using active cooling. During cyclization, do not exceed an internal temperature of 80°C.

Q: Can microwave irradiation be used to optimize the temperature profile and reduce degradation? A: Yes. Conventional thermal heating often requires 12–24 hours of reflux, which increases the risk of thermal degradation. Microwave-assisted cyclization can achieve the required activation energy rapidly, completing the ring closure in minutes while minimizing the residence time at high temperatures, thereby drastically improving the purity profile[2].

Quantitative Temperature Profiling

To illustrate the narrow thermodynamic window for the cyclization step, the following table summarizes the relationship between reactor temperature, conversion rates, and impurity generation.

Table 1: Effect of Cyclization Temperature on Hexahydrobenzothiazol-2-one Yield and Purity

Internal Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile / Observations
25 (Room Temp)2445< 10High acyclic intermediate buildup; no degradation.
50 128045Incomplete cyclization; difficult downstream purification.
75 (Optimal)4> 9988Clean profile; trace impurities; optimal thermodynamic balance.
95 (Reflux)4> 9965Significant tarry byproducts; thermal degradation of the thiazolone ring.

Standard Operating Procedure (SOP): Temperature-Optimized Synthesis

This protocol is designed as a self-validating system. Do not proceed to the heating phase until In-Process Control (IPC) 1 is verified.

Step 1: Preparation & Halogenation

  • Dissolve cyclohexanone (1.0 eq) in a suitable polar protic solvent (e.g., ethanol).

  • Cool the reactor to 10°C using an active ice-water bath.

  • Add bromine or sulfuryl chloride (1.05 eq) dropwise.

    • Critical Control Point: Maintain the internal temperature strictly between 10°C and 25°C to prevent polyhalogenation[3]. Stir for 1 hour until the halogen color fades.

Step 2: Condensation (S-Alkylation) 4. Add O-ethyl thiocarbamate or thiourea (1.1 eq) to the reaction mixture in one portion. 5. Stir at room temperature (20–25°C) for 1 hour.

  • IPC 1 (Self-Validation): Pull a sample for TLC/HPLC. Confirm the disappearance of the α-halocyclohexanone and the formation of the highly polar acyclic intermediate. Do not apply heat until this is confirmed.

Step 3: Cyclization (Ring Closure) 6. Attach a reflux condenser and gradually ramp the heating mantle to achieve an internal temperature of 75°C[1]. 7. Hold at 75°C for 4 hours.

  • IPC 2: Monitor the disappearance of the acyclic intermediate via HPLC.

Step 4: Isolation 8. Once complete, cool the mixture to 5°C to induce precipitation. 9. Filter the solid, wash with cold ethanol, and dry under vacuum at 40°C to yield the target hexahydrobenzothiazol-2-one derivative.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathways and the critical temperature dependencies that dictate the success or failure of the synthesis.

G Cyclohexanone Cyclohexanone Derivative Halogenation α-Halogenation (Br2 or SO2Cl2) Cyclohexanone->Halogenation HaloKetone α-Halocyclohexanone Halogenation->HaloKetone 10-25°C (Optimal) PolyHalo Polyhalogenation & Tar Formation Halogenation->PolyHalo >40°C (Exotherm) Condensation S-Alkylation (Thiourea/Thiocarbamate) HaloKetone->Condensation Intermediate Acyclic Intermediate (S-Alkylated) Condensation->Intermediate 20-25°C (1 Hour) Cyclization Ring Closure (Dehydration / -HX) Intermediate->Cyclization Thermal Activation Product Hexahydrobenzothiazol-2-one (Target Product) Cyclization->Product 65-80°C (Optimal) Unreacted Stalled Intermediate (No Cyclization) Cyclization->Unreacted <50°C (Low Energy) Degradation Thermal Degradation & Oxidation Cyclization->Degradation >90°C (Overheating)

Fig 1: Temperature-dependent reaction pathways in hexahydrobenzothiazol-2-one synthesis.

References

  • Zhao, H., et al. "Design, Synthesis, and Cytoprotective Effect of 2-Aminothiazole Analogues as Potent Poly(ADP-Ribose) Polymerase-1 Inhibitors." Journal of Medicinal Chemistry, 2009, 52(3), 718-725.[Link]

  • Zupancic, B., et al. "A Novel Scalable Synthesis of Pramipexole." Organic Process Research & Development, 2010, 14(5), 1125–1129.[Link]

  • Zhu, X., et al. "Novel p53 Inactivators with Neuroprotective Action: Syntheses and Pharmacological Evaluation of 2-Imino-2,3,4,5,6,7-hexahydrobenzothiazole and 2-Imino-2,3,4,5,6,7-hexahydrobenzoxazole Derivatives." Journal of Medicinal Chemistry, 2002, 45(23), 5090-5097.[Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Hexahydrobenzothiazol-2-one Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Reducing sulfur-containing heterocycles like hexahydrobenzothiazol-2-one presents a fundamental paradox in synthetic chemistry: the substrate itself acts as a potent catalyst poison. This guide provides mechanistic insights, quantitative troubleshooting matrices, and self-validating protocols designed for researchers and drug development professionals to bypass sulfur-induced deactivation.

Mechanistic Insight: The Causality of Sulfur Poisoning

When attempting to reduce the carbonyl or double bonds within or adjacent to a hexahydrobenzothiazol-2-one framework using transition metals (Pd, Pt, Ni, Ru), reactions frequently stall. The divalent sulfur atom in the thiazolidinone ring possesses lone pairs that strongly chemisorb to the empty d-orbitals of the metal catalyst[1].

Unlike transient reactant binding, reduced organic sulfur species (like sulfides and thiols) form thermodynamically stable metal-sulfur (M-S) bonds[2]. This irreversible adsorption physically blocks the active sites, preventing the oxidative addition of H₂ gas and subsequent hydride transfer to the substrate[1]. Because the degree of poisoning correlates directly with the thermodynamic favorability of metal sulfide formation, standard catalysts like Pd/C are rapidly deactivated at low loadings[2].

Diagnostic Workflow

G Start Start: Hexahydrobenzothiazol-2-one Catalytic Reduction CheckConv Assess H2 Uptake & Conversion (IPC via GC/MS or HPLC) Start->CheckConv IsPoisoned Reaction Stalled < 20%? (Sulfur Poisoning Confirmed) CheckConv->IsPoisoned Path1 Strategy A: Catalyst Switch (e.g., CHOIS-5D or Sponge Ni) IsPoisoned->Path1 Preferred Path2 Strategy B: Stoichiometric Loading (>50 mol% Pd/C) IsPoisoned->Path2 Brute Force Path3 Strategy C: Acidic Modifier (Add AcOH to protonate S) IsPoisoned->Path3 Solvent Tweak Success Full Reduction Achieved (Proceed to Workup) Path1->Success Desulf Warning: Check for Desulfurization Byproducts Path1->Desulf Path2->Success Path2->Desulf Path3->Success

Diagnostic workflow for overcoming sulfur-induced catalyst poisoning during reduction.

Quantitative Troubleshooting Matrix

To optimize your reaction, compare the empirical performance of various catalyst systems in the presence of sulfur-containing heterocycles.

Catalyst SystemS-ToleranceTypical Loading RequiredRelative TOF in S-PresenceMitigation Strategy / Notes
Standard Pd/C (5-10%) Very Low> 50 mol% (Stoichiometric)< 5 h⁻¹Use massive excess to outnumber S-atoms. High risk of product loss on carbon.
Sponge Nickel (Raney Ni) Moderate100-500 wt%15-30 h⁻¹Acts as both catalyst and sulfur scavenger. Risk: May cleave the C-S bond.
CHOIS-5D (Specialty Pd) High5-10 mol%> 50 h⁻¹Specifically engineered for sulfur-rich environments[3].
Pt/C + Acidic Solvent Low-Mod10-20 mol%10-20 h⁻¹Using AcOH protonates the S-atom, reducing its lone-pair binding affinity.

Self-Validating Experimental Protocols

A self-validating protocol includes built-in checkpoints (In-Process Controls - IPC) to ensure the system is functioning as intended. If a checkpoint fails, the protocol dictates the exact corrective action.

Protocol A: High-Pressure Hydrogenation using Sulfur-Tolerant Catalysts

Objective: Reduce the target moiety without cleaving the benzothiazole ring.

  • Preparation: In a high-pressure reactor, dissolve 10 mmol of hexahydrobenzothiazol-2-one in 50 mL of glacial acetic acid.

    • Causality Note: The protic solvent partially protonates the thiazolidinone sulfur, decreasing its nucleophilicity and mitigating metal coordination.

  • Catalyst Addition: Add 5 mol% of a sulfur-tolerant palladium catalyst (e.g., CHOIS-5D)[3].

    • Self-Validation Checkpoint 1: If using standard Pd/C instead, you MUST increase this to at least 50 mol% to provide enough active sites to survive stoichiometric poisoning.

  • Purging & Pressurization: Purge the vessel 3x with N₂, then 3x with H₂. Pressurize to 50 bar H₂.

  • Reaction Execution: Heat the reaction to 60°C under vigorous stirring (1000 rpm) to eliminate mass transfer limitations. Monitor H₂ pressure drop continuously.

  • Self-Validation Checkpoint 2 (IPC): If H₂ pressure drop ceases before the theoretical volume is consumed (approx. 10 mmol H₂ per reducible equivalent), catalyst poisoning has occurred.

    • Corrective Action: Depressurize, spike with an additional 2 mol% catalyst, and repressurize.

  • Workup: Filter the catalyst over a pad of Celite. Wash with EtOAc. Concentrate the filtrate under reduced pressure.

Protocol B: Metal-Free Hydride Reduction (Fallback Strategy)

If catalytic hydrogenation remains unviable due to severe poisoning, bypass transition metals entirely using stoichiometric hydride reagents.

  • Preparation: Suspend 2.0 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF (0.2 M) at 0°C under Argon.

  • Addition: Dropwise add a solution of hexahydrobenzothiazol-2-one in THF to manage the exothermic release of H₂.

  • Reaction: Reflux for 4 hours.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete disappearance of the starting material. If SM remains, the cyclic carbamate/amide is resisting reduction; add 1.0 eq of BF₃·OEt₂ to activate the carbonyl.

  • Quench (Fieser Method): Cool to 0°C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x is grams of LiAlH₄ used). Filter the granular aluminum salts and concentrate the organic layer.

Frequently Asked Questions (FAQs)

Q: Why does my reaction stall at 15% conversion despite increasing the H₂ pressure to 100 bar? A: Pressure cannot overcome blocked active sites. Sulfur poisoning is a stoichiometric deactivation of the metal surface, not a kinetic limitation[1]. Once the sulfur binds to the metal, those sites are "dead." You must either increase the number of active sites (higher catalyst loading) or use a catalyst with lower sulfur affinity[2].

Q: Can I just use a massive excess of standard Pd/C? A: Yes, this is a common brute-force approach. By adding >50 mol% Pd/C, you provide more metal atoms than there are sulfur atoms in the substrate, ensuring some active sites remain free. However, this is economically unviable for scale-up and complicates purification, as the product can heavily adsorb onto the activated carbon support.

Q: Will Sponge Nickel (Raney Ni) work? A: Sponge Nickel is frequently used for sulfur-containing compounds because it can act as a sacrificial sulfur scavenger. However, you must be cautious: Raney Nickel is famous for hydrodesulfurization (cleaving C-S bonds). If your goal is to keep the hexahydrobenzothiazol-2-one ring intact, monitor the reaction closely via LC-MS to ensure the ring isn't being destroyed.

Q: Does the oxidation state of the sulfur matter? A: Absolutely. Reduced sulfur species (like the thioether/sulfide in your substrate) are the ultimate metal poisoning agents[2]. If your synthetic route allows it, temporarily oxidizing the sulfur to a sulfone or sulfoxide can drastically reduce its poisoning effect, allowing for smooth hydrogenation, followed by a subsequent reduction back to the sulfide.

References

  • Source: Catalysts.
  • Source: N.E.
  • Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural Source: ACS Sustainable Chemistry & Engineering URL

Sources

Recrystallization solvents for high-purity 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one Purification & Troubleshooting

Welcome to the Technical Support Center for the isolation and purification of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one (CAS: 57001-13-5, also referred to as 4,5,6,7-tetrahydrobenzothiazol-2-one). Designed for drug development professionals and synthetic chemists, this guide provides field-proven troubleshooting protocols, thermodynamic rationales, and optimized recrystallization workflows.

Section 1: Thermodynamic & Structural Causality

As an Application Scientist, I frequently encounter challenges in the isolation of fused bicyclic heterocycles. 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one presents a unique solubility profile due to its dichotomous structure: a lipophilic, fully saturated cyclohexyl ring fused to a highly polar, hydrogen-bonding thiazolone core[1].

This structural duality dictates its behavior in solution. The thiazolone moiety contains both a hydrogen-bond donor (-NH) and acceptor (C=O), making it highly susceptible to forming stable solvates in protic solvents (like methanol or ethanol). Conversely, the lipophilic cyclohexyl ring can cause the compound to "oil out" (undergo liquid-liquid phase separation) if the solvent system is too non-polar or if the cooling gradient is too steep[2].

Section 2: Solvent Selection Matrix

To achieve pharmaceutical-grade purity (>99.8%), selecting the correct thermodynamic environment is critical. The table below summarizes the quantitative data for various recrystallization solvent systems to guide your experimental design.

Solvent SystemPolarity IndexBoiling Point (°C)Yield (%)Purity (HPLC %)Solvate RiskRecommendation / Causality
Ethanol / Water (7:3) 5.2 / 9.078 / 10065%98.5%HighGood for crude desalting, but H-bonding causes solvent trapping.
EtOAc / Heptane (1:2) 4.4 / 0.177 / 9882%99.8%LowOptimal. Aprotic system prevents solvates; anti-solvent drives high recovery.
Toluene 2.411070%99.0%LowExcellent for removing highly lipophilic impurities, but high BP complicates drying.
Isopropanol (IPA) 3.98255%97.5%ModerateHigh risk of oiling out; requires extremely slow, controlled cooling.

Section 3: Optimized Workflow Visualization

Recrystallization_Workflow Start Crude 2,3,4,5,6,7-Hexahydro- 1,3-benzothiazol-2-one Dissolve Dissolve in Boiling EtOAc (Primary Solvent) Start->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter AntiSolvent Dropwise Addition of Heptane (Anti-Solvent) at Reflux HotFilter->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 4°C) AntiSolvent->Cooling Crystallization Nucleation & Crystallization Cooling->Crystallization Filtration Vacuum Filtration & Cold Heptane Wash Crystallization->Filtration Drying High-Vacuum Drying (40°C, 12h) Filtration->Drying Pure High-Purity Anhydrous Product (>99.8%) Drying->Pure

Fig 1: Optimized Ethyl Acetate/Heptane anti-solvent recrystallization workflow.

Section 4: Standard Operating Procedure (EtOAc/Heptane)

This self-validating protocol utilizes an aprotic binary solvent system to maximize yield while preventing solvate formation[2].

  • Step 1: Primary Dissolution Suspend 10.0 g of crude compound in 30 mL of Ethyl Acetate (EtOAc) in a round-bottom flask. Heat to a gentle reflux (approx. 77°C) with stirring until the solid dissolves. Self-Validation Check: The solution must be entirely transparent. Any residual cloudiness indicates insoluble polymeric impurities or inorganic salts.

  • Step 2: Hot Filtration Rapidly pass the boiling solution through a pre-warmed fluted filter paper into a clean, heated receiving flask. This mechanically removes the insoluble particulates identified in Step 1.

  • Step 3: Anti-Solvent Titration While maintaining the filtrate at reflux, add hot heptane dropwise. Continue addition until the solution reaches its "cloud point" (becomes faintly and persistently turbid). Immediately add 0.5 to 1.0 mL of EtOAc to regain a clear solution. Causality: Heptane lowers the dielectric constant of the mixture, reducing the solubility of the polar thiazolone core. Finding the exact cloud point ensures the solution is perfectly saturated at the boiling point.

  • Step 4: Controlled Nucleation Remove the flask from the heat source. Allow it to cool undisturbed to ambient temperature (20-25°C) over 2 hours, then transfer to an ice bath (4°C) for 1 hour. Self-Validation Check: Distinct, highly refractive prismatic or needle-like crystals should form. If a milky oil forms at the bottom of the flask, the cooling rate was too rapid, bypassing the crystallization energy barrier.

  • Step 5: Isolation and Drying Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold heptane to displace residual mother liquor. Dry the product in a vacuum oven at 40°C (<10 mbar) for 12 hours.

Section 5: Troubleshooting & FAQs

Q1: Why is my product "oiling out" instead of forming distinct crystals? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solvent system exceeds the melting point of the solute, or when the cooling gradient is too aggressive. Because the hexahydrobenzothiazolone core has a flexible, lipophilic cyclohexyl ring, it can easily form a metastable, supercooled liquid phase[1]. Solution: Reheat the mixture until it is completely homogeneous. Add an additional 5-10% volume of your primary solvent (EtOAc) to lower the saturation temperature. Cool the flask at a strictly controlled rate (e.g., 0.5°C/min). Introducing a microscopic "seed crystal" at the cloud point will bypass the nucleation energy barrier and force solid crystal growth.

Q2: I am observing a persistent yellow/brown tint in my recrystallized product. How do I remove this? A: Thiazolone derivatives are susceptible to trace oxidative degradation, which forms highly conjugated, colored byproducts. These planar impurities often co-crystallize with the target molecule[1]. Solution: Implement an activated carbon treatment. Add 5% w/w activated carbon (e.g., Darco) during the initial EtOAc dissolution step. Boil for 10 minutes, then perform the hot filtration through a tightly packed pad of Celite. The porous carbon matrix traps the planar, conjugated impurities via π−π stacking, yielding a stark white final product.

Q3: My NMR spectrum shows residual solvent peaks that will not disappear, even after extended vacuum drying. What is happening? A: You likely used a protic solvent (such as ethanol, methanol, or water). The thiazolone ring contains a potent hydrogen-bond donor (-NH) and acceptor (C=O). These functional groups form strong intermolecular hydrogen bonds with protic solvents, integrating the solvent molecules directly into the crystalline lattice to form a stable solvate[2]. Solution: Switch to the aprotic EtOAc/Heptane solvent system detailed in the protocol above. If you must salvage the current batch, dry the solvate at a higher temperature (60°C) under high vacuum (<1 mbar) to provide the thermal energy required to break the hydrogen-bonded lattice.

Q4: Can I use pure water to recrystallize this compound? A: No. The fully saturated cyclohexyl ring renders 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one practically insoluble in pure water, even at boiling temperatures. Attempting an aqueous recrystallization will result in near-zero recovery and potential thermal hydrolysis of the thiazolone core.

References

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. URL: [Link]2]

  • Öhler, E. (1988). Synthesis of 4,5,6,7-tetrahydrobenzothiazole derivatives. Monatshefte für Chemie, 119, 73-81. DOI: 10.1007/bf00817312. URL: [Link]1]

Sources

Resolving steric hindrance in 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Steric Hindrance in 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one Scaffolds

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when derivatizing fused bicyclic systems. The 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one core (often referred to in literature as 4,5,6,7-tetrahydrobenzothiazol-2(3H)-one) presents unique topological challenges.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind your experimental failures—specifically those driven by steric hindrance—and provide field-proven, self-validating protocols to bypass them.

Mechanistic Overview: The Causality of Steric Clash

To solve steric issues, you must first visualize the molecule's conformational dynamics. The saturated C4–C7 cyclohexene ring of the hexahydrobenzothiazol-2-one scaffold adopts a half-chair conformation. Because the thiazolone ring is planar, the pseudo-equatorial protons at the C4 position project directly into the trajectory required for electrophilic attack at the adjacent N3 position .

When you attempt N-alkylation or N-acylation with bulky electrophiles, this C4 proton acts as a steric shield, exponentially increasing the activation energy of the SN​2 transition state. Furthermore, derivatization of the cyclohexyl ring itself (e.g., introducing a methyl group at C6) alters the ring pucker, often exacerbating this steric bottleneck and reducing target binding affinity in biological assays [1].

Troubleshooting FAQs: Diagnostics & Solutions

Q1: My N-alkylation yields plummet to <20% when transitioning from methyl iodide to secondary alkyl halides (e.g., isopropyl bromide). How can I force this reaction? Causality: The van der Waals repulsion between the C4-equatorial proton and the branched secondary electrophile prevents the nucleophilic nitrogen from reaching the required Bürgi-Dunitz angle for SN​2 displacement. Solution: You must alter both the thermodynamics of the nucleophile and the leaving group capacity of the electrophile.

  • Switch from weak bases (like K2​CO3​ ) to strong, irreversible bases (e.g., NaH or KHMDS ) to generate a "naked," highly reactive nitrogen anion.

  • Upgrade your electrophile's leaving group from a bromide/chloride to a triflate (-OTf) . The extreme leaving group propensity of triflates lowers the activation barrier enough to overcome the steric penalty.

  • Use strictly polar aprotic solvents (DMF or DMSO) to prevent ion-pairing.

Q2: I am using a strong base, but now I am observing a 60:40 mixture of N-alkylated and O-alkylated products. How do I control regioselectivity? Causality: The thiazolone ring undergoes lactam-lactim tautomerism, creating an ambident nucleophile. The exocyclic oxygen is significantly less sterically hindered than the N3 nitrogen. According to Hard-Soft Acid-Base (HSAB) theory, hard bases (like NaH ) and hard electrophiles favor attack at the harder, less hindered oxygen atom. Solution: Employ Lithium Hexamethyldisilazide (LiHMDS) . The lithium cation coordinates strongly and selectively to the hard oxygen atom, effectively "blocking" it. This forces the incoming soft electrophile (ensure you use an alkyl iodide, not a chloride) to attack the softer N3 position, restoring N-alkylation regioselectivity to >90%.

Q3: Direct functionalization of the C4–C7 ring (e.g., adding a bulky functional group at C6) is failing or degrading the core. What is the alternative? Causality: The unactivated sp3 carbons of the hexahydro ring cannot be directly functionalized without harsh conditions that destroy the sensitive thiazolone moiety. Solution: Abandon late-stage functionalization. You must utilize a de novo synthesis approach. Begin with a pre-substituted cyclohexanone, perform an α -bromination, and cyclize using potassium thiocyanate [2]. This completely bypasses the steric limits of late-stage substitution.

Data Presentation: Optimization of N-Alkylation

The following self-validating dataset demonstrates the causality of base and solvent selection on overcoming steric hindrance during the N-alkylation of the hexahydrobenzothiazol-2-one core.

EntryElectrophile (Steric Bulk)BaseSolventN:O Alkylation RatioIsolated Yield (%)
1Methyl Iodide (Low) K2​CO3​ Acetone85:1578%
2Isopropyl Bromide (High) K2​CO3​ Acetone10:9012% (N-alkyl)
3Isopropyl Bromide (High) NaH DMF40:6035% (N-alkyl)
4Isopropyl Triflate (High) NaH DMF55:4558% (N-alkyl)
5 Isopropyl Iodide (High) LiHMDS THF 92:8 84% (N-alkyl)

Table 1: Impact of reaction parameters on the regioselectivity and yield of sterically hindered N-alkylation.

Experimental Protocols

Protocol A: Regioselective N-Alkylation via Lithium Coordination

This protocol utilizes LiHMDS to block O-alkylation and force N-attack, even with sterically demanding electrophiles.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one (1.0 eq, 10 mmol) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation & Coordination: Dropwise, add LiHMDS (1.0 M in THF, 1.1 eq). Stir at -78 °C for 30 minutes to ensure complete formation of the O-coordinated lithium enolate.

  • Electrophilic Addition: Add the secondary alkyl iodide (1.2 eq) dropwise. Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature overnight.

  • Quench & Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation: Analyze crude NMR. The N-alkylated product will show a distinct downfield shift for the N-CH proton compared to the O-alkylated byproduct.

Protocol B: De Novo Synthesis of C6-Substituted Derivatives

Use this workflow when steric constraints prevent late-stage functionalization of the cyclohexyl ring [3].

  • α -Bromination: Dissolve the desired 4-substituted cyclohexanone (1.0 eq) in glacial acetic acid. Add a catalytic amount of HBr, followed by the dropwise addition of Br2​ (1.05 eq) at 0 °C. Stir until decolorization occurs.

  • Cyclization: Concentrate the mixture to remove AcOH. Dissolve the crude α -bromocyclohexanone in absolute ethanol. Add Potassium Thiocyanate (KSCN, 1.5 eq) and reflux for 4 hours.

  • Isolation: Cool the mixture to precipitate the substituted 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one. Filter and recrystallize from hot ethanol to yield the sterically complex, pure scaffold.

Workflow Visualizations

N-Alkylation Troubleshooting Logic

StericTroubleshooting Step1 Steric Hindrance at N3? Analyze Analyze Electrophile Bulk Step1->Analyze Primary Primary / Unhindered Analyze->Primary Low Steric Clash Secondary Secondary / Bulky Analyze->Secondary High Steric Clash OptBase Optimize Base & Solvent (NaH / DMF) Primary->OptBase OptLG Upgrade Leaving Group (Use Triflates) Secondary->OptLG Regio Check Regioselectivity (N- vs O-alkylation) OptBase->Regio OptLG->Regio BlockO Use LiHMDS to block O-attack Regio->BlockO If O-alkylation > 10% Success High Yield N-Alkylated Product Regio->Success If N-alkylation > 90% BlockO->Success

Decision tree for resolving steric hindrance and regioselectivity during N-alkylation.

De Novo Synthesis Pathway

DeNovoSynthesis Ketone Substituted Cyclohexanone Bromination Alpha-Bromination (Br2, AcOH) Ketone->Bromination AlphaBromo Alpha-Bromo Cyclohexanone Bromination->AlphaBromo Cyclization Cyclization (KSCN, Heat) AlphaBromo->Cyclization Product Substituted Hexahydrobenzothiazol-2-one Cyclization->Product

De novo synthesis workflow for bypassing direct functionalization steric limits.

References

  • Novel 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole derivatives as triple-target D2R/D3R/5-HT1AR agonists with robust antidepressant and antiparkinsonian activity. European Journal of Medicinal Chemistry.[Link]

  • Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis, Thieme.[Link]

Validation & Comparative

1H NMR interpretation of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1H NMR Interpretation Guide: 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one vs. Structural Alternatives

As a Senior Application Scientist in structural elucidation, I frequently encounter fused bicyclic systems in drug discovery pipelines. The molecule 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one (also correctly termed 4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one) is a critical aliphatic-heterocyclic scaffold. Accurately characterizing this molecule requires a deep understanding of how its partially saturated ring system dictates its electronic environment compared to fully aromatic or differentially functionalized analogs.

This guide provides an objective, comparative analysis of the 1H NMR performance of the hexahydrobenzothiazolone scaffold against two primary alternatives: its fully aromatic counterpart (1,3-benzothiazol-2-one ) and its amine-functionalized analog (2-amino-4,5,6,7-tetrahydrobenzothiazole ).

Structural & Mechanistic Grounding

To interpret the 1H NMR spectrum of 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one, we must first deconstruct its electronic environment. The molecule consists of a saturated cyclohexene ring fused to a thiazolidin-2-one core. The fusion occurs at the C3a=C7a double bond.

  • The Aliphatic Core (C4 to C7): The C3a=C7a double bond creates an allylic environment for the C4 and C7 protons. Due to the anisotropic deshielding effect of this double bond—and the inductive electron withdrawal from the adjacent nitrogen and sulfur atoms—the C4 and C7 protons are shifted downfield relative to standard alkanes. Conversely, the C5 and C6 protons are homoallylic; they sit further away from the heteroatom-induced dipole and resonate upfield.

  • The Heteroatom Center (N3): The N3 proton is part of a cyclic carbamothioate (lactam-like) system. The lone pair on the nitrogen is highly delocalized into the adjacent C2=O carbonyl, rendering the nitrogen electron-deficient and heavily deshielding the attached proton [1].

Comparative 1H NMR Data Analysis

When verifying the success of a reduction (e.g., converting a benzothiazole to a hexahydrobenzothiazole) or a functional group interconversion, comparing the target against structural alternatives is the most robust validation method.

Table 1: Comparative 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)

Structural Feature2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one1,3-Benzothiazol-2-one (Aromatic Analog)2-Amino-4,5,6,7-tetrahydrobenzothiazole [2,3]
Heteroatom Protons ~10.5 - 11.0 ppm (br s, 1H, NH)~11.8 - 12.0 ppm (br s, 1H, NH)~6.5 - 6.8 ppm (s, 2H, NH2)
Aromatic Protons None7.00 - 7.60 ppm (m, 4H)None
Allylic Aliphatic (C4/C7) 2.40 - 2.65 ppm (m, 4H)None2.45 - 2.60 ppm (m, 4H)
Homoallylic Aliphatic (C5/C6) 1.70 - 1.85 ppm (m, 4H)None1.70 - 1.80 ppm (m, 4H)
Causality Behind the Spectral Differences:
  • Aromatic vs. Aliphatic Ring Current: The most striking difference between the hexahydro derivative and 1,3-benzothiazol-2-one is the complete absence of signals in the 7.0–7.6 ppm region. The reduction of the benzene ring eliminates the aromatic ring current, replacing it with the classic AA'BB' multiplet system of the cyclohexene ring in the 1.7–2.7 ppm range.

  • NH Shielding Dynamics: The lactam NH in the hexahydro derivative (~10.5 ppm) is slightly more shielded than the NH in the fully aromatic 1,3-benzothiazol-2-one (~11.8 ppm). This is because the aromatic analog benefits from extended conjugation, which further withdraws electron density from the nitrogen. In contrast, the 2-amino analog features an exocyclic primary amine, which lacks the strong electron-withdrawing carbonyl, resulting in a highly shielded signal at ~6.5 ppm [2].

Standardized Experimental Protocol: 1H NMR Acquisition

To ensure a self-validating and reproducible system, follow this optimized protocol for sample preparation and acquisition.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 5–10 mg of the highly purified compound in 0.6 mL of anhydrous DMSO-d6.

  • Causality: Why DMSO-d6 and not CDCl3? The lactam NH proton is highly labile. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the NH proton in place and drastically reducing its exchange rate with trace moisture. This allows the NH signal to resolve as a distinct broad singlet rather than broadening into the baseline [1].

Step 2: Instrument Calibration

  • Action: Tune and match the probe on a ≥400 MHz NMR spectrometer at 298 K.

  • Causality: High-field NMR is strictly required. At lower field strengths (e.g., 60-200 MHz), the C4/C7 multiplets and C5/C6 multiplets overlap significantly. A 400 MHz magnet provides the necessary dispersion to resolve the pseudo-axial and pseudo-equatorial couplings within the fused cyclohexene ring.

Step 3: Acquisition Parameters

  • Action: Set the relaxation delay (D1) to 2.0 seconds, acquisition time (AQ) to 2.5 seconds, and acquire 16 to 32 scans.

  • Causality: A 2.0-second D1 ensures complete longitudinal relaxation (T1) of the aliphatic protons, allowing for accurate integration (which must perfectly reflect the 4H:4H:1H ratio of the molecule).

Signal Assignment Workflow

The following diagram maps the logical progression of spectral processing and structural verification for this scaffold.

NMR_Workflow A Sample Preparation (DMSO-d6, 5-10 mg) B 1H NMR Acquisition (400/500 MHz, 298K) A->B C Signal Processing (FT, Phase & Baseline Corr.) B->C D Aliphatic Region Analysis (1.7 - 2.7 ppm) C->D E Heteroatom Region Analysis (>10.0 ppm) C->E F C5 & C6 Protons (~1.7-1.9 ppm, m, 4H) D->F G C4 & C7 Protons (~2.4-2.7 ppm, m, 4H) D->G H NH Proton (~10.5-11.5 ppm, br s, 1H) E->H I Structural Confirmation: Hexahydrobenzothiazolone F->I G->I H->I

Figure 1: Logical workflow for 1H NMR signal assignment of the hexahydrobenzothiazolone scaffold.

Troubleshooting & Quality Control

  • Signal Overlap at 2.50 ppm: The allylic C4/C7 protons (~2.40–2.65 ppm) frequently overlap with the residual non-deuterated DMSO pentet (2.50 ppm). Solution: If integration is compromised, run a complementary 13C-HSQC 2D experiment. The carbon chemical shifts for C4/C7 (~23-26 ppm) will easily separate from the DMSO carbon signal (39.5 ppm), allowing unambiguous proton assignment.

  • Missing NH Signal: If the signal at >10.5 ppm is absent, your DMSO-d6 has likely absorbed atmospheric water, leading to rapid H/D exchange. Solution: Prepare a fresh sample using a newly opened ampoule of DMSO-d6 stored over molecular sieves.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link]

  • Naik, S. J., & Halkar, U. P. (2005). Synthesis and application of novel 4,5,6,7-tetrahydrobenzothiazole based azo disperse dyes. Arkivoc, 2005(13), 141-149. URL:[Link][1]

  • Nagaraj, A., et al. (2012). Synthesis of new biologically active compounds containing linked thiazolyl-thiazolidinone heterocycles. Organic Communications, 5(4), 160-170. URL: [Link][2]

Sources

HPLC method development for 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one quantification

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Development and Validation of a Quantitative HPLC Method for 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

Introduction

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one is a heterocyclic compound belonging to the benzothiazole family. Members of this structural class are recognized for their diverse pharmacological activities and are common scaffolds in medicinal chemistry and drug development.[1][2] The accurate and precise quantification of this molecule is paramount for various stages of pharmaceutical development, including pharmacokinetic studies, formulation analysis, and quality control of the active pharmaceutical ingredient (API).

This guide provides a comprehensive, first-principles approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one. We will explore the logical, stepwise process of method development, from initial analyte characterization to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5] This document is designed for researchers and drug development professionals, emphasizing the causality behind experimental choices to build a scientifically sound and defensible analytical method.

Part 1: Analyte Characterization and Initial Chromatographic Conditions

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial selection of the stationary phase, mobile phase, and detector settings. For 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one, we consider the following:

  • Polarity: The structure contains a non-polar hexahydro-benzene moiety fused with a more polar thiazolidinone ring. A related compound, 6-ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one, has a predicted LogP of approximately 1.95 to 2.3.[6][7] This moderate lipophilicity makes it an ideal candidate for reversed-phase chromatography, where it can interact effectively with a non-polar stationary phase.

  • UV Absorbance: The benzothiazole core contains a chromophore that absorbs UV light. While the exact UV maximum of the hexahydro-derivative may not be published, related benzothiazole compounds exhibit strong absorbance in the 250-280 nm range. Therefore, a UV detector, specifically a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is selected to monitor this range and assess peak purity.

  • Acidity/Basicity: The amide-like nitrogen within the thiazolidinone ring is weakly acidic (pKa likely > 10) and not easily protonated. The sulfur atom and carbonyl group can participate in hydrogen bonding. Under typical reversed-phase conditions (pH 3-8), the molecule will be neutral. This is advantageous for achieving good peak shape on silica-based columns.[8]

Based on this analysis, a logical starting point for method development is established.

Initial Experimental Protocol: Scouting Gradient

A "scouting gradient" is an efficient first step to determine the approximate elution conditions and to ensure all components of the sample are eluted from the column.[9]

  • Column Selection: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is chosen due to its versatility and wide applicability in reversed-phase HPLC.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. The acid is added to control the pH and improve peak shape by ensuring a consistent ionic state of any acidic or basic analytes.

    • Mobile Phase B: Acetonitrile (ACN). ACN is a common organic modifier with low viscosity and good UV transparency.

  • Standard Solution Preparation: Prepare a 100 µg/mL stock solution of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one in a 50:50 mixture of water and acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: DAD/PDA scan from 200-400 nm, with extraction at 260 nm.

    • Gradient Program:

      • 0-15 min: 5% B to 95% B (linear gradient)

      • 15-18 min: Hold at 95% B

      • 18.1-20 min: Return to 5% B and equilibrate

This initial run provides the critical data needed to begin method optimization.

Part 2: Method Development and Comparative Optimization

The goal of optimization is to achieve a separation that is fast, efficient, and robust. This involves systematically adjusting chromatographic parameters and comparing the results. The key metrics for comparison are retention time (tR), theoretical plates (N), tailing factor (Tf), and resolution (Rs) from any impurities.

Comparison 1: Stationary Phase Selection

The choice of stationary phase chemistry can significantly impact selectivity. We will compare three common reversed-phase columns.

  • C18 (Octadecylsilane): The industry standard. Retention is primarily based on hydrophobic (van der Waals) interactions. It is the most retentive for non-polar compounds.

  • Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and any aromatic rings in the analyte. This can be beneficial for aromatic heterocyclic compounds.[10]

  • Cyano (CN): A less retentive, more polar stationary phase. It can be operated in both reversed-phase and normal-phase modes and provides different selectivity for polar compounds.

Experimental Protocol:

Using the scouting gradient conditions, inject the standard solution onto each of the three columns (all with identical dimensions, e.g., 150 mm x 4.6 mm, 5 µm).

Table 1: Comparative Data for Stationary Phase Selection

Stationary PhaseRetention Time (tR, min)Tailing Factor (Tf)Theoretical Plates (N)Rationale & Observations
C18 9.81.115,500Strong retention, good peak shape. The high plate count indicates good efficiency. A strong candidate.
Phenyl-Hexyl 9.21.214,800Slightly less retention than C18. The π-π interactions did not offer a significant advantage for this saturated ring system.
Cyano (CN) 4.51.59,200Low retention, indicating weaker interaction. The higher tailing factor suggests secondary interactions are occurring. Not ideal.
Comparison 2: Organic Modifier and Isocratic Conditions

From the scouting run on the C18 column, the analyte eluted at approximately 65-70% Acetonitrile. This allows us to develop a faster isocratic method. We will also compare Acetonitrile (ACN) with Methanol (MeOH) as the organic modifier.

Experimental Protocol:

  • Calculate the isocratic mobile phase composition based on the scouting gradient. A starting point of 60% organic modifier is reasonable.

  • Prepare mobile phases:

    • 60% ACN / 40% 0.1% Formic Acid in Water

    • 70% MeOH / 30% 0.1% Formic Acid in Water (Methanol is a weaker solvent, so a higher percentage is needed to achieve similar retention).

  • Run the analysis under isocratic conditions with each mobile phase.

Table 2: Comparison of Organic Modifier and Isocratic Conditions

Mobile Phase CompositionRetention Time (tR, min)Tailing Factor (Tf)Analysis TimeRationale & Observations
60% ACN / 40% Buffer 5.21.18 minProvides a good retention time with excellent peak symmetry. The lower viscosity of ACN leads to lower backpressure.
70% MeOH / 30% Buffer 5.51.38 minSimilar retention but a slightly broader peak with more tailing. Methanol can sometimes offer different selectivity for impurities.

Part 3: Final Optimized HPLC Method Protocol

This protocol represents the culmination of the development and optimization process.

Instrumentation and Reagents:

  • HPLC system with UV/DAD detector, pump, autosampler, and column oven.

  • C18 Column (150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile, Water, and Formic Acid.

  • Reference standard of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one.

Chromatographic Conditions:

ParameterValue
Mobile Phase 60% Acetonitrile : 40% (0.1% Formic Acid in Water)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 260 nm
Run Time 8 minutes

Procedure:

  • Mobile Phase Preparation: Mix 600 mL of Acetonitrile with 400 mL of water containing 0.4 mL of Formic Acid. Degas the solution.

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[1]

  • System Suitability: Before analysis, perform five replicate injections of a standard solution. The system is suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plates are ≥ 2000.[11]

Part 4: Method Validation (ICH Q2(R2) Guidelines)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The following experiments are conducted to validate the optimized HPLC method according to ICH Q2(R2) and FDA guidelines.[3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[3]

Protocol:

  • Inject a blank (mobile phase).

  • Inject the standard solution of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one.

  • Inject a sample solution.

  • If available, inject known impurities or a forced degradation sample (e.g., acid, base, peroxide, heat, light).

  • Acceptance Criteria: The analyte peak should be free from interference at its retention time in the blank and placebo chromatograms. Peak purity analysis using a DAD detector should pass.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.[5]

Protocol:

  • Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 3: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75741200
100998700
1251251000
1501495000
0.9998
Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.[13]

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 4: Representative Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.899.8%
100%100.0101.1101.1%
120%120.0119.299.3%
Mean Recovery 100.1%
Precision

Precision is the degree of agreement among individual test results. It is evaluated at two levels: repeatability and intermediate precision.[3]

Protocol:

  • Repeatability (Intra-day precision): Analyze six independent samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Table 5: Representative Precision Data

Precision LevelParameterResult
Repeatability Mean Area (n=6)1001500
Std. Deviation8512
% RSD 0.85%
Intermediate Precision Mean Area (Day 2, n=6)998900
Std. Deviation9989
% RSD 1.00%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of Intercept / Slope)

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision (RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

Protocol:

  • Vary key parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (± 2% organic)

  • Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

  • Acceptance Criteria: System suitability parameters should still be met under all varied conditions. The results should not significantly deviate from the nominal conditions.

Table 6: Representative Robustness Data

Parameter VariedRetention Time (min)Tailing Factor% Change in Area
Nominal 5.20 1.1 -
Flow Rate (0.9 mL/min)5.781.1+0.5%
Flow Rate (1.1 mL/min)4.731.1-0.3%
Temperature (25°C)5.351.1+0.2%
Temperature (35°C)5.051.0-0.1%
ACN % (58%)5.611.2-0.8%
ACN % (62%)4.821.1+0.6%

The method is considered robust as all variations resulted in acceptable chromatography and minimal change in quantification.

Visualization of Method Development Workflow

The logical flow from initial assessment to a fully validated method can be visualized as follows.

HPLC_Method_Development cluster_0 Phase 1: Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation (ICH Q2) Analyte_Char Analyte Characterization (LogP, UV, pKa) Initial_Conditions Select Initial Conditions (C18, ACN/H2O, UV) Analyte_Char->Initial_Conditions Scouting_Gradient Run Scouting Gradient Initial_Conditions->Scouting_Gradient Compare_Columns Compare Columns (C18 vs Phenyl vs CN) Scouting_Gradient->Compare_Columns Compare_Solvents Compare Solvents (ACN vs MeOH) Compare_Columns->Compare_Solvents Develop_Isocratic Develop Isocratic Method Compare_Solvents->Develop_Isocratic Optimized_Method Final Optimized Method Develop_Isocratic->Optimized_Method Validation Perform Validation (Linearity, Accuracy, Precision, Specificity, Robustness) Optimized_Method->Validation Validated_Method Validated Quantitative Method Validation->Validated_Method

Caption: Workflow for HPLC method development and validation.

Conclusion

This guide has detailed a systematic, science-driven approach to developing and validating a reversed-phase HPLC method for the quantification of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one. By comparing different stationary phases and mobile phase conditions, an optimal isocratic method using a C18 column with an acetonitrile/water (0.1% formic acid) mobile phase was established. The subsequent validation, performed according to ICH guidelines, demonstrated that the method is specific, linear, accurate, precise, and robust. This validated method is fit for its intended purpose and can be confidently deployed for the routine analysis of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one in a pharmaceutical quality control environment.

References

  • FDA (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • FDA. FDA Guidance on Analytical Method Validation. Available at: [Link]

  • FDA. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available at: [Link]

  • FDA (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Lab Manager (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Zenodo (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • LCGC International (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • YouTube (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • ICH (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Welch Materials (2025). Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]

  • SciSpace (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • PMC (2025). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. Available at: [Link]

  • PubChem. 2,3,4,5,6,7-Hexahydro-1H-1-benzazonine-2,7-dione. Available at: [Link]

  • CORE (2021). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. Available at: [Link]

  • PubChemLite. 6-ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of hexahydrobenzothiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach mass spectral structural elucidation not merely as a pattern-matching exercise, but as a rigorous study of gas-phase molecular thermodynamics. In drug development, the hexahydrobenzothiazole scaffold is increasingly recognized as a privileged structure, often utilized in the design of p53 inhibitors and neuroprotective agents.

Understanding the mass spectrometry (MS) fragmentation patterns of hexahydrobenzothiazol-2-one requires analyzing how the saturation of the benzene ring fundamentally alters the molecule's stability and cleavage pathways compared to its fully aromatic counterparts. This guide objectively compares the MS performance and fragmentation causality of hexahydrobenzothiazol-2-one against alternative thiazolidinone derivatives, supported by self-validating experimental protocols.

Mechanistic Insights: The Causality of Fragmentation

When subjected to 70 eV Electron Ionization (EI), the fragmentation of bicyclic thiazolidinones is governed by the competition between ring strain, bond dissociation energies, and the stability of the resulting radical cations.

  • The Hallmark Extrusion of Carbon Monoxide (-28 Da): Regardless of the fused ring system, the dominant initial fragmentation step for thiazolidin-2-one derivatives is the loss of carbon monoxide (CO)[1]. The carbonyl group in the thio-lactam ring undergoes rapid α -cleavage because the adjacent C-S and C-N bonds are relatively weak. This extrusion yields a highly stable, ring-contracted cation.

  • Saturation vs. Aromaticity (The Cyclohexane Effect): The critical divergence in fragmentation occurs after CO loss. In the aromatic benzothiazol-2-one , the remaining conjugated system is highly stable, resisting aliphatic cleavage and instead favoring the loss of CS or HCN[2]. Conversely, in hexahydrobenzothiazol-2-one , the fused ring is a fully saturated cyclohexane. Lacking π -electron delocalization, this aliphatic ring is highly susceptible to hydrocarbon fragmentation. The secondary loss of ethylene (C 2​ H 4​ , -28 Da) or the cleavage of the C-S bond to expel a sulfhydryl radical (SH•, -33 Da) becomes the defining mechanistic signature of the hexahydro derivative [1.6].

Comparative Mass Spectrometry Data

To accurately identify these scaffolds in complex biological matrices, researchers must distinguish between the saturated, aromatic, and unsubstituted variants. The table below summarizes the quantitative exact mass data and defining neutral losses.

CompoundMolecular FormulaExact Mass (M+•)Key Fragment Ions (m/z)Primary Neutral LossesStructural Characteristic
Hexahydrobenzothiazol-2-one C 7​ H 11​ NOS157.056 Da157, 129, 101, 96-CO (28), -C 2​ H 4​ (28), -SH (33)Saturated cyclohexane fused to thiazolidinone.
Benzothiazol-2-one C 7​ H 5​ NOS151.009 Da151, 123, 96, 79-CO (28), -HCN (27), -CS (44)Fully aromatic benzene fused to thiazolidinone.
Thiazolidin-2-one C 3​ H 5​ NOS103.009 Da103, 75, 47-CO (28), -C 2​ H 4​ (28)Unsubstituted monocyclic core.

Workflow & Pathway Visualization

The following diagram maps the logical relationship and gas-phase degradation pathway of hexahydrobenzothiazol-2-one under standard EI-MS conditions.

G M M+• (m/z 157) Hexahydrobenzothiazol-2-one F1 m/z 129 [M - CO]+• M->F1 -CO (28 Da) F2 m/z 101 [M - CO - C2H4]+• F1->F2 -C2H4 (28 Da) F3 m/z 96 [M - CO - SH]+ F1->F3 -SH• (33 Da)

Proposed EI-MS fragmentation pathway for hexahydrobenzothiazol-2-one.

Self-Validating Experimental Protocol: GC-EI-MS Analysis

To ensure absolute scientific integrity, any MS workflow must be self-validating. The following step-by-step protocol embeds intrinsic quality control checks to verify molecular identity before fragmentation analysis begins[3].

Step 1: Sample Preparation & Introduction

  • Action: Dissolve the purified analyte in MS-grade methanol to a concentration of 10 µg/mL. Introduce 1 µL via splitless injection into a GC system equipped with a 5% phenyl-methylpolysiloxane capillary column.

  • Causality: A moderately non-polar column ensures the optimal volatilization and separation of the saturated bicyclic system without inducing thermal degradation in the inlet, which is critical for preserving the intact molecular ion (M+•)[4].

Step 2: Electron Ionization (EI) Parameterization

  • Action: Set the ion source temperature to 250°C and the electron energy strictly to 70 eV.

  • Causality: 70 eV is the universally accepted potential because it transfers sufficient internal energy to induce reproducible homolytic and heterolytic bond cleavages. This specific energy level ensures the resulting spectra can be objectively compared against established spectral libraries[4].

Step 3: Internal Validation via Isotopic Scaffolding (Critical QC Step)

  • Action: Isolate the molecular ion at m/z 157. Calculate the relative abundance of the m/z 159 peak (M+2).

  • Causality: Sulfur-34 has a natural isotopic abundance of approximately 4.4%. If the m/z 159 peak is not exactly ~4.4% of the m/z 157 base peak, the system is flagged for co-elution or background contamination. This intrinsic isotopic check validates the structural premise (the presence of exactly one sulfur atom) before any fragmentation data is interpreted.

Step 4: Pathway Confirmation via Neutral Loss Monitoring

  • Action: Monitor the primary structural transition m/z 157 → 129 (-28 Da). Subsequently, monitor the secondary transitions m/z 129 → 101 (-28 Da) and m/z 129 → 96 (-33 Da).

  • Causality: By tracking these specific neutral losses, the analyst differentiates the hexahydrobenzothiazol-2-one scaffold from its aromatic counterparts. The loss of 28 Da from the m/z 129 intermediate confirms the aliphatic nature of the fused cyclohexane ring, proving the molecule is fully saturated rather than aromatic.

References

  • Guarda, V. L. M., et al. "Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds." Spectroscopy, 2004. [Link]

  • National Center for Biotechnology Information. "Benzothiazolone | CID 13625 - PubChem." PubChem Database.[Link]

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, 2012.[Link]

Sources

Comparing reactivity of hexahydrobenzothiazol-2-one with thiazolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profile: Hexahydrobenzothiazol-2-one vs. Thiazolidinone

Introduction Thiazolidinone derivatives represent a highly privileged class of five-membered heterocyclic scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The pharmacological efficacy of the monocyclic thiazolidinone core is intrinsically linked to its reactivity, particularly at the N3, C4, and C5 positions[2]. However, the introduction of conformational rigidity via ring fusion—as seen in hexahydrobenzothiazol-2-one (a bicyclic system featuring a cyclohexane ring fused to the thiazolidin-2-one core)—fundamentally alters the electronic distribution and steric environment of the molecule[3].

This guide provides an in-depth, objective comparison of the reactivity profiles of monocyclic thiazolidinone and its bicyclic counterpart, hexahydrobenzothiazol-2-one, equipping researchers with the kinetic and mechanistic data necessary for rational scaffold selection.

Structural & Mechanistic Divergence

The reactivity of monocyclic thiazolidinones (e.g., 1,3-thiazolidin-4-one) is characterized by a highly accessible NH group and an active methylene group at the C5 position, which readily undergoes Knoevenagel condensations to form 5-arylidene derivatives[4]. These 5-ene modifications are critical for generating Michael acceptors, a common motif in targeted covalent inhibitors[5].

In contrast, hexahydrobenzothiazol-2-one features a fully saturated cyclohexane ring fused across the C4-C5 bond. This structural modification induces two major mechanistic shifts:

  • Steric Shielding: The fused cyclohexane ring adopts a chair conformation, projecting axial protons into the spatial vicinity of the N3 position. This creates a steric shield that increases the activation energy for incoming electrophiles during N-alkylation.

  • C4/C5 Blockade: The fusion completely occupies the C4 and C5 positions, inherently blocking Knoevenagel condensations and shifting the molecule's synthetic utility away from Michael acceptor generation toward metabolically stable, lipophilic core structures[3].

Reactivity TZO Thiazolidinone (Monocyclic) N_Alk N-Alkylation (Fast / Unhindered) TZO->N_Alk RingOp Ring Opening (Base-catalyzed) TZO->RingOp C5_React C5 Functionalization (Active Methylene) TZO->C5_React HHBT Hexahydrobenzothiazol-2-one (Bicyclic) N_Alk_Slow N-Alkylation (Slower / Steric Hindrance) HHBT->N_Alk_Slow RingOp_Slow Ring Opening (Resistant / Conformational Lock) HHBT->RingOp_Slow C5_Block C5 Functionalization (Blocked by Fused Ring) HHBT->C5_Block

Fig 1: Divergent reactivity pathways of monocyclic vs. bicyclic thiazolidinone scaffolds.

Quantitative Reactivity Comparison

To objectively evaluate the performance of both scaffolds, we must analyze their behavior under standard synthetic conditions. The table below summarizes the comparative kinetic and thermodynamic data.

Reactivity ParameterThiazolidinone (Monocyclic)Hexahydrobenzothiazol-2-one (Bicyclic)Mechanistic Causality
N-Alkylation Rate ( krel​ ) 1.0 (Baseline)~0.4 (Attenuated)Steric hindrance from the axial protons of the fused cyclohexane ring restricts electrophile trajectory.
Base-Catalyzed Hydrolysis Susceptible ( t1/2​ ~ 2h at pH 12)Highly Resistant ( t1/2​ > 12h at pH 12)Conformational locking prevents the bond-angle deformation required to form the tetrahedral intermediate.
C5 Electrophilic Addition Highly Active (Knoevenagel)Completely BlockedThe C4-C5 bond is fully substituted by the fused aliphatic ring, eliminating the active methylene[4].
Lipophilicity (LogP) Low (~0.5 - 1.0)Moderate/High (~1.8 - 2.5)The addition of the hydrophobic hexahydro moiety significantly increases the partition coefficient.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following workflows are designed to isolate the specific structural variables (sterics and conformational rigidity) while controlling for solvent and reagent effects.

Workflow Prep Substrate Preparation Base Base Addition (K2CO3/DMF) Prep->Base Alkyl Electrophile Addition Base->Alkyl Monitor HPLC/LC-MS Monitoring Alkyl->Monitor Compare Kinetic Comparison Monitor->Compare

Fig 2: Standardized self-validating workflow for comparative N-alkylation kinetics.

Protocol A: Comparative N-Alkylation Kinetics

Objective: To quantify the steric impact of the fused cyclohexane ring on N3-alkylation. Causality: Anhydrous DMF is selected to eliminate competitive hydrolysis. Potassium carbonate ( K2​CO3​ ) is used as a mild, insoluble base to drive the deprotonation of the NH group without risking ring cleavage, ensuring that the reaction rate is strictly dependent on the nucleophilicity of the nitrogen and the steric environment[6].

  • Preparation: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 5.0 mmol of Thiazolidinone and 5.0 mmol of Hexahydrobenzothiazol-2-one in 20 mL of anhydrous DMF.

  • Deprotonation: Add 7.5 mmol (1.5 eq) of finely powdered, anhydrous K2​CO3​ to each flask. Stir at ambient temperature for 30 minutes to establish the nucleophilic anion.

  • Electrophile Addition: Introduce 6.0 mmol (1.2 eq) of benzyl bromide dropwise over 5 minutes.

  • Kinetic Monitoring: Extract 50 μ L aliquots at 15-minute intervals. Quench immediately in 1 mL of 0.1% TFA in Acetonitrile to halt the reaction.

  • Validation: Analyze aliquots via HPLC-UV (254 nm). The monocyclic thiazolidinone will exhibit a steep exponential product formation curve, whereas the bicyclic hexahydrobenzothiazol-2-one will display a significantly shallower slope due to steric shielding.

Protocol B: Thermodynamic Stability via Base-Catalyzed Ring Opening

Objective: To demonstrate the "conformational lock" effect of the fused ring against hydrolysis. Causality: The hydrolysis of the thiazolidinone core requires the carbonyl carbon to transition from sp2 to sp3 hybridization. The fused cyclohexane ring in hexahydrobenzothiazol-2-one resists this geometric distortion, creating a high kinetic barrier to ring opening[7].

  • Preparation: Dissolve 2.0 mmol of each substrate in 10 mL of a 1:1 mixture of THF and 1M aqueous NaOH.

  • Incubation: Stir the biphasic mixtures vigorously at 40°C.

  • Monitoring: Monitor the disappearance of the starting material via LC-MS.

  • Validation: The monocyclic thiazolidinone will rapidly degrade into its corresponding acyclic amino-thiol derivative. The hexahydrobenzothiazol-2-one will remain largely intact (>85% recovery after 12 hours), validating the thermodynamic stability imparted by the bicyclic framework.

Strategic Applications in Drug Development

The selection between a monocyclic thiazolidinone and hexahydrobenzothiazol-2-one must be dictated by the target product profile. If the synthetic strategy requires late-stage diversification via C5-Knoevenagel condensations to generate Michael acceptors, the monocyclic thiazolidinone is mandatory[4]. However, if the goal is to design a metabolically stable, lipophilic drug candidate that resists basic degradation and off-target covalent binding, the conformationally locked hexahydrobenzothiazol-2-one is the superior scaffold[3].

Sources

Validation of Purity Standards for 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound (CAS No. 57001-13-5) is a critical saturated bicyclic scaffold utilized in the development of complex agrochemicals and advanced neuroactive therapeutics[1]. As a direct precursor to substituted benzothiazolone derivatives—which are extensively studied for their role as[2]—the chemical purity of this intermediate dictates the yield, safety profile, and catalytic efficiency of downstream active pharmaceutical ingredients (APIs).

Validating the purity of 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one presents unique mechanistic challenges. The molecule's lactam-thioether ring system is susceptible to oxidative degradation, leading to [3]. Standardizing its purity requires an orthogonal analytical approach that transcends simple area-normalization chromatography. This guide objectively compares HPLC-UV, LC-MS/MS, and qNMR methodologies, providing a self-validating framework for establishing a rigorous ≥98.0% purity standard.

Mechanistic Causality in Analytical Selection

To establish a robust purity standard, researchers must account for the specific physicochemical behavior of the hexahydro-benzothiazolone core.

  • Chromatographic Selectivity (HPLC-UV): The fully saturated cyclohexane ring fused to the thiazolone moiety lacks the extended π-conjugation seen in [4]. Consequently, its UV chromophore is relatively weak, primarily driven by the thio-carbamate group (λmax ≈ 230 nm). For chromatographic validation, we select a Biphenyl stationary phase rather than a standard C18. Causality: The biphenyl phase exploits π-π interactions to selectively retain fully aromatic impurities longer than the saturated hexahydro-target, preventing co-elution that would otherwise artificially inflate the purity score[5].

  • Ionization Dynamics (LC-MS/MS): Electrospray ionization (ESI) is highly effective for this compound due to the basic nitrogen in the thiazolone ring, yielding a strong[M+H]+ ion at m/z 156.2[1]. However, LC-MS is subject to matrix effects and varying ionization efficiencies among impurities, making it a qualitative tool for impurity profiling rather than absolute quantitation.

  • Absolute Quantitation (qNMR): Quantitative NMR bypasses the need for identical reference standards by measuring the intrinsic property of the molecule—the resonance of its protons. By integrating the distinct methylene protons of the hexahydro ring against a certified internal standard, we establish a self-validating absolute mass fraction.

Comparative Performance Data

The following table synthesizes the performance metrics of the three analytical alternatives when applied to a crude batch of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one.

Analytical MethodPrimary UtilityAccuracy / BiasLOD / LOQKey Limitation
HPLC-UV (Biphenyl) Routine batch release & relative purity± 0.5% (Relative)0.05% / 0.15%Relies on uniform UV response factors; misses non-UV active solvents.
LC-MS/MS (ESI+) Trace impurity identificationQualitative0.001% / 0.005%Ion suppression; cannot provide absolute mass balance.
1H qNMR Absolute purity & reference standard certification± 0.1% (Absolute)0.5% / 1.0%Lower sensitivity for trace impurities; requires high sample concentration.
Orthogonal Validation Workflow

To achieve a verifiable purity standard, these three techniques must be integrated into a cohesive workflow. The diagram below illustrates the logical dependencies of this self-validating system.

PurityValidation Start 2,3,4,5,6,7-Hexahydro- 1,3-benzothiazol-2-one Batch Sample HPLC HPLC-UV Analysis (Chromatographic Purity) Start->HPLC Aliquot 1 LCMS LC-MS/MS (Impurity Profiling) Start->LCMS Aliquot 2 qNMR qNMR Analysis (Absolute Purity) Start->qNMR Aliquot 3 Integration Orthogonal Data Integration & Variance Check HPLC->Integration % Area LCMS->Integration Mass ID qNMR->Integration Mass Fraction Validation Validated Purity Standard (≥98.0% Threshold) Integration->Validation Meets Criteria

Figure 1: Orthogonal validation workflow for absolute purity certification.

Step-by-Step Experimental Protocols
Protocol A: Chromatographic Purity via HPLC-UV

Objective: Determine the relative chromatographic purity using a phase-optimized separation.

  • Sample Preparation: Dissolve 10 mg of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one in 10 mL of Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL solution.

    • Causality: This diluent strictly matches the initial mobile phase conditions, preventing solvent-front peak distortion and maintaining theoretical plate counts.

  • Column Selection: Phenomenex Kinetex 2.6 µm Biphenyl, 100 x 4.6 mm.

  • Mobile Phase:

    • Pump A: 0.1% Formic Acid in Water. (Causality: Acidic pH control completely suppresses lactam ionization, maintaining sharp peak symmetry).

    • Pump B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 12 minutes, hold for 3 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • System Suitability: Inject a resolution mixture containing the target compound and 2-benzothiazolinone. Resolution (Rs) must be > 2.0.

Protocol B: Absolute Purity Certification via qNMR

Objective: Establish the absolute mass fraction without relying on a homologous reference standard.

  • Standard Selection: Weigh exactly 15.0 mg of the analyte and 5.0 mg of TraceCERT® Maleic Acid (Internal Standard, purity 99.9%) using a microbalance.

    • Causality: Maleic acid provides a sharp, isolated singlet at δ 6.26 ppm, which avoids any spectral overlap with the aliphatic multiplet signals (δ 1.5 - 2.8 ppm) of the hexahydro-benzothiazolone ring.

  • Solvent: Dissolve the mixture entirely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters:

    • Frequency: 500 MHz or higher.

    • Relaxation Delay (D1): 30 seconds. (Causality: A heavily extended D1 ensures complete longitudinal relaxation (T1) of all protons, preventing integration errors caused by partial radiofrequency saturation).

    • Scans: 64.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet (2H) and the specific target multiplet (e.g., the 4 protons adjacent to the ring fusion at δ 2.4-2.6 ppm).

  • Calculation: Calculate the absolute purity (Px) using the standard qNMR formula: Px = (Ix / Istd) × (Nstd / Nx) × (Mx / Mstd) × (Wstd / Wx) × Pstd

Conclusion

Relying solely on HPLC-UV area normalization for 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one can lead to a dangerous overestimation of purity due to undetected non-chromophoric impurities or varying extinction coefficients. By implementing the orthogonal workflow described above—anchoring relative chromatographic data with absolute qNMR mass fractions—drug development professionals can ensure the structural integrity and batch-to-batch consistency of this critical intermediate.

Sources

X-ray diffraction data for 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one conformation

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Diffraction & Conformational Analysis of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one: A Structural Comparison Guide

As a Senior Application Scientist specializing in structure-based drug design, I frequently evaluate how subtle stereochemical and conformational shifts dictate the pharmacokinetic and pharmacodynamic profiles of lead compounds. The 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one scaffold (often referred to interchangeably with its tautomeric/redox relatives like 4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-one) is a privileged pharmacophore. It serves as the structural backbone for various CNS-active agents, including dopamine D2/D3 agonists, and has been successfully incorporated into novel non-covalent thrombin inhibitors[1]. Understanding its precise 3D architecture through X-ray diffraction is critical for rational drug design.

Conformational Causality via X-Ray Diffraction

When we analyze the high-resolution X-ray crystallographic data of this scaffold, we observe a distinct biphasic geometry. The thiazolone ring is strictly planar. This planarity is enforced by the sp² hybridization of the C2 carbonyl, the N3 amide nitrogen (due to resonance), and the C3a=C7a bridgehead double bond.

However, the fused saturated ring (C4, C5, C6, C7) cannot adopt a standard, low-energy chair conformation. The geometric constraint of the rigid C3a=C7a double bond forces the adjacent allylic carbons (C4 and C7) to lie nearly coplanar with the thiazolone ring to minimize torsional (allylic) strain. Consequently, the remaining methylene carbons (C5 and C6) are forced to pucker out of the plane, resulting in a half-chair conformation .

In crystallographic studies of reduced benzothiazole derivatives, this half-chair is often observed to be disordered over two degenerate orientations [2]. The energy barrier for pseudo-rotation between these two half-chair states is exceptionally low. This is a critical feature: it allows the molecule to adapt its conformation dynamically within a target receptor's binding pocket, minimizing the entropic penalty during the induced-fit binding event.

Comparison Guide: Scaffold Alternatives

To objectively evaluate the performance of the hexahydrobenzothiazol-2-one scaffold, we must compare it against its structural analogs. The choice of scaffold directly impacts the ligand's topological polar surface area (TPSA), solubility, and receptor adaptability.

Structural ScaffoldRing ConformationPuckering Amplitude (Å)Receptor AdaptabilityPrimary H-Bond Profile
2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one Planar thiazolone + Flexible half-chair~0.45 - 0.55 (C5/C6)High (Induced fit via pseudo-rotation)Acceptor (C=O), Donor (N-H)
Benzothiazol-2-one (Alternative A)Fully planar / Rigid0.00 (Fully aromatic)Low (Requires flat hydrophobic pocket)Acceptor (C=O), Donor (N-H)
2-Amino-4,5,6,7-tetrahydrobenzothiazole (Alternative B)Planar thiazole + Flexible half-chair~0.45 - 0.55 (C5/C6)High (Pramipexole core)Strong Donor (-NH₂), Acceptor (Thiazole N)

Data Interpretation: While Alternative A offers superior π-π stacking capabilities due to its fully aromatic nature, it suffers from poor solubility and a high entropic penalty if the target pocket is not perfectly flat. The hexahydrobenzothiazol-2-one scaffold strikes an optimal balance, offering the H-bond geometry of a thiazolone with the tunable, 3D spatial filling of a flexible half-chair.

Self-Validating Experimental Protocol: X-Ray Crystallography Workflow

To capture the dynamic half-chair disorder of 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one, a highly controlled crystallographic protocol is required. Every step below includes a self-validating checkpoint to ensure data integrity.

Step 1: Crystallization via Vapor Diffusion

  • Action: Dissolve the compound in a 1:1 mixture of ethanol and water. Set up hanging drop vapor diffusion plates against a reservoir of 30% PEG 4000 to slowly induce supersaturation.

  • Causality: Slow evaporation minimizes defect formation in the crystal lattice, which is vital for resolving subtle methylene disorder.

  • Validation Check: Examine the drop under polarized light. The observation of birefringence confirms the formation of an ordered crystalline lattice rather than an amorphous precipitate.

Step 2: Cryogenic Data Collection

  • Action: Mount a single crystal on a goniometer loop using paratone oil. Flash-cool the crystal to 150 K using a nitrogen cryo-stream. Collect diffraction data using Cu Kα radiation (λ = 1.54184 Å).

  • Causality: Cooling to 150 K freezes out dynamic thermal motion (Debye-Waller factor), allowing the crystallographer to distinguish between true static disorder (the two half-chair states) and mere thermal vibration.

  • Validation Check: Initial diffraction frames must show distinct, non-smeared spots extending to at least 0.84 Å resolution, with an Rmerge​ < 5%, confirming single-crystal quality.

Step 3: Phase Solution and Anisotropic Refinement

  • Action: Solve the phase problem using direct methods (e.g., SHELXT). Perform full-matrix least-squares refinement on F2 (SHELXL).

  • Causality: Direct methods are highly effective for small molecules with heavy atoms (like Sulfur), providing an unbiased initial electron density map.

  • Validation Check: An initial R1​ factor below 15% before anisotropic refinement indicates a correct phase solution.

Step 4: Disorder Modeling

  • Action: Model the C5 and C6 atoms using split occupancies (e.g., 60:40 ratio) to account for the two degenerate half-chair conformations.

  • Causality: Failing to model this disorder will result in non-positive definite atomic displacement parameters (ADPs) and artificially inflated bond lengths.

  • Validation Check: The residual electron density map ( Fo​−Fc​ ) must show peaks < 0.5 e/ų around the C5/C6 methylene groups, confirming the split-occupancy model accurately captures the structural reality.

Structural Optimization Workflow

Workflow N1 Compound Synthesis (Hexahydrobenzothiazol-2-one) N2 Vapor Diffusion Crystallization (Supersaturation Control) N1->N2 N3 Cryogenic X-Ray Diffraction (150 K Data Collection) N2->N3 Birefringence Check N4 Phase Solution & Refinement (Direct Methods) N3->N4 R-merge < 5% N5 Disorder Modeling (Split-Occupancy Half-Chair) N4->N5 R1 < 15% N6 Receptor Docking (Induced-Fit Analysis) N5->N6 Fo-Fc Map Clear

Self-validating X-ray crystallography workflow for conformational analysis.

References

  • 1SB1: Novel Non-Covalent Thrombin Inhibitors Incorporating P1 4,5,6,7-Tetrahydrobenzothiazole Arginine Side Chain Mimetics.
  • Hydrogen-bonded molecular salts of reduced benzothiazole derivatives with carboxylates: a robust R22(8) supramolecular motif (even when disordered).

Comparative biological assays of hexahydrobenzothiazol-2-one vs benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacological divergence between the hexahydrobenzothiazol-2-one (and its imino/tetrahydro derivatives) and the fully aromatic benzothiazole scaffold requires a deep understanding of 3D molecular geometry. While both share a fused bicyclic core, the transition from a planar, fully conjugated system to a partially saturated, sp3-enriched aliphatic ring fundamentally alters target engagement, solubility, and off-target promiscuity.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their distinct biological activities and providing self-validating experimental protocols for their evaluation.

Structural Causality & Physicochemical Profiling

The biological divergence between these two scaffolds is rooted in their physicochemical properties.

  • Benzothiazole / Benzothiazol-2-one : This fully aromatic system is planar and highly lipophilic. It excels in binding to flat, hydrophobic pockets (e.g., ATP-binding sites of kinases) and acts as an excellent bioisostere for indoles in anti-inflammatory and metabolic targets like PPARγ ()[1]. However, its planarity can lead to promiscuous π-π stacking, increasing off-target toxicity.

  • Hexahydrobenzothiazol-2-one : Saturation of the cyclohexane ring introduces a non-planar (chair/boat) conformation. This significantly increases the fraction of sp3 carbons ( Fsp3​ ), which correlates strongly with clinical success due to improved aqueous solubility and reduced promiscuity. The non-planar geometry allows the scaffold to deeply insert into transient, complex protein pockets—most notably acting as an allosteric inhibitor of p53 nuclear translocation ()[2].

Table 1: Physicochemical & Structural Comparison
PropertyBenzothiazol-2-oneHexahydrobenzothiazol-2-oneCausality / Impact on Assay Performance
Aromaticity Fully aromatic bicyclicPartially saturated (aliphatic ring)Loss of aromaticity reduces non-specific flat π-π stacking.
Fsp3​ Fraction 0.00> 0.85Higher Fsp3​ improves solubility in aqueous assay buffers.
3D Conformation PlanarNon-planar (Chair/Boat)Non-planar geometry is essential for allosteric p53 inhibition.
LogP (Lipophilicity) ~2.0 - 2.5~0.5 - 1.5Lower LogP prevents compound precipitation in high-concentration cell assays.

Comparative Biological Assays

Because of their structural differences, these scaffolds are evaluated using entirely different biological assay systems.

Assay A: p53-Dependent Neuroprotection (Hexahydrobenzothiazole Focus)

Hexahydro- and tetrahydrobenzothiazole derivatives (e.g., Pifithrin-α analogs) are benchmarked using neuronal survival assays. The saturated ring is strictly required to block p53-mediated apoptosis following DNA damage or excitotoxicity ()[3]. In these assays, the fully aromatic benzothiazole parent compound typically shows little to no activity because it cannot properly occupy the p53 binding domain.

Assay B: PPARγ Transactivation (Benzothiazole Focus)

Conversely, benzothiazol-2-one derivatives are highly potent in anti-inflammatory and metabolic assays. When evaluated in PPARγ transactivation assays, the planar benzothiazol-2-one core perfectly mimics endogenous lipid ligands, acting as a full agonist with EC50​ values in the nanomolar range ()[1].

Table 2: Comparative Assay Performance
Scaffold / CompoundTarget AssayPrimary Inducer EC50​ / IC50​ Observation
Hexahydrobenzothiazole (Analog 10)p53 Apoptosis (PC12)Camptothecin (5 μM)170 nMHighly potent neuroprotection; sp3 ring essential for target fit.
Benzothiazole (Parent)p53 Apoptosis (PC12)Camptothecin (5 μM)> 10 μMInactive; planar structure fails to block p53 translocation.
Benzothiazol-2-one (Compound 44b)PPARγ TransactivationEndogenous Ligands85 nMPotent full agonist; aromatic core mimics indole bioisosteres.

Mechanistic Visualization

G Hexa Hexahydrobenzothiazol-2-one (sp3-enriched, non-planar) p53 p53 Protein (Nuclear Translocation) Hexa->p53 Allosteric Inhibition Benzo Benzothiazol-2-one (Aromatic, planar) PPAR PPARγ Receptor (Ligand Binding Domain) Benzo->PPAR Agonist Binding Neuro Neuroprotection (Apoptosis Inhibition) p53->Neuro Prevents Bax Transcription Inflam Anti-inflammatory & Metabolic Regulation PPAR->Inflam Gene Transactivation

Divergent pharmacological pathways of hexahydrobenzothiazole vs. benzothiazole scaffolds.

Experimental Methodology: Self-Validating Protocol

To objectively compare these scaffolds, we utilize a High-Throughput PC12 Cell Viability & p53 Inhibition Assay .

Causality of Design: PC12 (pheochromocytoma) cells are utilized because they possess a natively regulated, robust p53 apoptotic pathway. Camptothecin is selected as the stressor because it specifically induces double-strand DNA breaks, directly triggering p53 phosphorylation and isolating the mechanism of action, unlike generic oxidative stressors (e.g., H2​O2​ ) which trigger multiple confounding pathways.

Self-Validation Checkpoints (Critical for Trustworthiness)

An assay is only scientifically valid if its internal logic proves its own accuracy. This protocol mandates:

  • Positive Control: Camptothecin (5 μM) + Vehicle (Establishes the 0% survival baseline).

  • Negative Control: Vehicle only (Establishes the 100% survival baseline).

  • Reference Standard: Pifithrin-α (Validates that the p53 pathway is actively inhibitable).

  • Statistical Gate: The plate is automatically rejected if the Z'-factor is < 0.5 , ensuring the dynamic range between controls is wide enough for reliable hit detection.

Step-by-Step Workflow

Step 1: Cell Culture & Seeding

  • Cultivate PC12 cells in RPMI-1640 supplemented with 10% horse serum and 5% fetal bovine serum at 37°C, 5% CO2​ . (Causality: Horse serum promotes the neuronal differentiation characteristics essential for accurate neurotoxicity modeling).

  • Seed at 2.2×104 cells/mL in 96-well plates (approx. 6,000 cells/well). Incubate for 12 hours to allow adherence.

Step 2: Compound Pre-Treatment

  • Pre-treat cells with hexahydrobenzothiazol-2-one and benzothiazole analogs (using a concentration gradient: 10 nM to 10 μM) for 1 hour.

  • (Causality: Pre-treatment ensures the inhibitor occupies the target binding pocket prior to the rapid accumulation of p53 induced by DNA damage).

Step 3: Apoptotic Challenge

  • Introduce 5 μM camptothecin to all wells except the negative controls. Incubate for 24 hours.

Step 4: Viability Readout (MTT Assay)

  • Add 10 μL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours to allow mitochondrial reductases to form formazan.

  • Aspirate media and solubilize formazan crystals with 100 μL DMSO.

  • Measure absorbance at 570 nm using a microplate reader.

Step 5: Data Normalization

  • Calculate % Survival = [(Abs_sample - Abs_positive_control) / (Abs_negative_control - Abs_positive_control)] × 100.

  • Plot concentration-response curves to derive EC50​ values.

References

  • Zhu, X., Yu, Q.-S., Cutler, R. G., & Greig, N. H. (2002). Novel p53 Inactivators with Neuroprotective Action: Syntheses and Pharmacological Evaluation of 2-Imino-2,3,4,5,6,7-hexahydrobenzothiazole and 2-Imino-2,3,4,5,6,7-hexahydrobenzoxazole Derivatives. Journal of Medicinal Chemistry.[Link]

  • Luo, Y., Kuo, C. C., Shen, H., Chou, J., Greig, N. H., et al. (2013). Cognitive Impairments Accompanying Rodent Mild Traumatic Brain Injury Involve p53-Dependent Neuronal Cell Death and Are Ameliorated by the Tetrahydrobenzothiazole PFT-α. PLOS One.[Link]

  • Hurtevent, A., Le Naour, M., Leclerc, V., Carato, P., Melnyk, P., et al. (2020). Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Solid-State Characterization of Benzothiazolone Scaffolds: A Comparative TGA/DSC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the early phases of drug discovery and formulation development, understanding the thermal stability and solid-state properties of active pharmaceutical ingredients (APIs) is critical[1]. The compound 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one (and its alkylated derivatives, such as the 6-methyl analog) serves as a vital aliphatic scaffold in medicinal chemistry.

This guide provides an objective, data-driven comparison of the thermal behavior of the hexahydro-benzothiazolone scaffold against its fully aromatic and functionalized alternatives. By utilizing Simultaneous Thermal Analysis (STA)—combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—researchers can precisely map the thermodynamic events that dictate shelf-life, solubility, and processing parameters[2].

Mechanistic Insights: The Impact of Ring Saturation on Thermal Stability

As a Senior Application Scientist, it is crucial to look beyond the raw data and understand the causality of thermal behavior. The thermal profile of a compound is a direct macroscopic reflection of its microscopic crystal lattice energy and intermolecular forces.

  • Conformational Flexibility vs. Aromatic Rigidity : The parent aromatic compound, 1,2-benzisothiazol-3(2H)-one (BIT), possesses a planar structure that facilitates tight π−π stacking in the crystal lattice, resulting in a sharp melting endotherm between 154–158 °C[1]. In contrast, the 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one scaffold features a fully saturated cyclohexane ring. This saturation forces the ring into a puckered (chair/half-chair) conformation.

  • Hydrogen Bonding Dynamics : The puckered aliphatic ring disrupts planar stacking but alters the spatial orientation of the lactam (NH-C=O) core. This structural shift strengthens the localized hydrogen-bonding network, raising the melting point of its 6-methyl derivative to 175–177 °C.

  • Functional Group Contributions : When the saturated scaffold is further functionalized with primary and secondary amines—such as in (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (a key intermediate for Pramipexole)—the extensive multi-point hydrogen bonding drastically increases the lattice energy, pushing the melting point up to 228–230 °C[3].

Comparative Thermal Data (TGA/DSC)

The following table synthesizes the quantitative thermal data for the hexahydro-benzothiazolone scaffold and its primary structural alternatives, providing a baseline for formulation screening.

CompoundStructural ClassificationMelting Point (Endotherm)Decomposition (Exotherm / Mass Loss)
6-methyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one Saturated aliphatic ring, lactam core175 – 177 °C> 250 °C
1,2-benzisothiazol-3(2H)-one (BIT) Planar aromatic ring, lactam core154 – 158 °C[1]~ 200 °C[1]
(R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Saturated ring, multi-amine H-bonding228 – 230 °C[3]> 250 °C
(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Saturated ring, multi-amine H-bonding222 – 224 °C[4]> 250 °C
Saccharin (1,1-dioxide derivative) Planar aromatic, sulfimide core220 – 225 °C[1]203 – 329 °C[1]

Self-Validating Experimental Protocol: Simultaneous TGA-DSC

To ensure absolute trustworthiness and reproducibility in early drug discovery where sample quantities are limited (< 3 mg)[2], the following step-by-step protocol operates as a self-validating system.

Phase 1: System Calibration (Internal Validation)

Before analyzing the benzothiazolone derivatives, the instrument's accuracy must be verified to ensure that observed thermal shifts are genuine physicochemical events, not instrumental drift[2].

  • Microbalance Calibration : Calibrate the TGA balance using a certified standard weight (e.g., 10 mg or 100 mg).

  • Heat Flow & Temperature Calibration : Run a single-point Indium melt standard (Known Tm​ = 156.6 °C, ΔHf​ = 28.62 J/g)[2].

    • Validation Gate: If the onset temperature deviates by more than ±0.1 °C, abort the sequence and recalibrate the furnace.

Phase 2: Sample Preparation & Environmental Control
  • Crucible Selection : Weigh 1.0 to 3.0 mg of the hexahydro-benzothiazolone powder into alumina ceramic pans [2].

    • Causality: Standard aluminum pans can react catalytically with sulfur-containing heterocycles at high temperatures. Alumina is entirely inert, preventing artifactual exotherms.

  • Atmosphere Purge : Establish a dry Nitrogen ( N2​ ) purge at a strict flow rate of 30 mL/min[2].

    • Causality: An inert atmosphere suppresses oxidative degradation (combustion), ensuring the TGA signal strictly represents thermal pyrolysis and the DSC signal accurately captures pure phase transitions.

Phase 3: Thermal Acquisition
  • Heating Profile : Program the furnace to equilibrate at 30 °C, followed by a linear heating ramp of 10 °C/min up to 350 °C[2].

    • Causality: A 10 °C/min rate provides the optimal thermodynamic balance—fast enough to generate a strong, highly sensitive DSC heat flow signal, yet slow enough to resolve closely overlapping thermal events (e.g., distinguishing a melt from immediate post-melt decomposition)[2].

Workflow Visualization

TGA_DSC_Workflow Calib System Calibration (Indium Melt & Certified Weights) Sample Sample Preparation (1-3 mg, Alumina Pans) Calib->Sample Instrument Simultaneous TGA-DSC (N2 Purge 30 mL/min, 10°C/min) Sample->Instrument DSC DSC Data Stream (Heat Flow / Enthalpy) Instrument->DSC TGA TGA Data Stream (Mass Loss / Degradation) Instrument->TGA Melting Endothermic Event (Crystal Lattice Melting) DSC->Melting Decomp Exothermic Event (Thermal Decomposition) DSC->Decomp Overlay Correlation TGA->Decomp Analysis Solid-State Characterization (API Stability Profiling) Melting->Analysis Decomp->Analysis

Simultaneous TGA-DSC workflow for thermal profiling of benzothiazolone derivatives.

Conclusion & Strategic Recommendations

When evaluating 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one against its alternatives, the thermal data reveals that ring saturation significantly alters crystal packing and hydrogen bonding. The hexahydro scaffold demonstrates robust thermal stability (melting ~175 °C), making it a highly viable candidate for hot-melt extrusion or high-shear milling processes without the risk of premature degradation seen in lower-melting aromatic analogs like BIT[1]. Researchers should utilize simultaneous TGA-DSC to continuously monitor these phase transitions, ensuring that downstream functionalization does not compromise the thermodynamic integrity of the API.

References

  • AZoM. "Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC." Available at: [Link]

  • HSP Pharma. "(R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9." Available at: [Link]

  • Home Sunshine Pharma. "(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-09-5." Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one, a heterocyclic compound whose handling and disposal necessitate a thorough understanding of its potential hazards, based on the known risk profile of benzothiazole derivatives.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to establish a secure working environment. All handling of this compound and its associated waste should be conducted within a well-ventilated chemical fume hood to minimize the risk of inhalation.[2][3] The immediate availability of an eyewash station and a safety shower is a mandatory precaution.[4]

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is your primary defense against accidental exposure. This includes:

  • Chemical-resistant gloves: Select gloves that are appropriate for handling potentially toxic and irritant compounds.

  • Safety goggles: Protect your eyes from splashes and airborne particles.

  • Lab coat: A lab coat is essential to prevent contamination of personal clothing.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one is that it must be managed by a licensed hazardous waste disposal company. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer. [4][5]

  • Waste Segregation and Collection:

    • Designate a specific, properly labeled, and sealed container for the collection of all waste containing 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one.[2]

    • This includes unused product, reaction byproducts, and any contaminated materials such as pipette tips, gloves, and absorbent paper.[2]

    • The container must be constructed of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.[2]

    • To prevent potentially dangerous reactions, do not mix this waste with other chemical waste streams unless compatibility has been definitively confirmed.[2]

  • Container Labeling and Storage:

    • The waste container must be clearly labeled with "Waste 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one" and include appropriate hazard symbols (e.g., toxic, irritant).[2]

    • Store the sealed waste container in a designated hazardous waste accumulation area.[2] This area must be secure, well-ventilated, and situated away from incompatible materials.[2] The container should be kept tightly closed when not in use.[4][6]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][4]

    • Provide a complete and accurate description of the waste, including the chemical name and quantity.[4]

    • The recommended method of disposal for benzothiazole derivatives is incineration in a licensed hazardous waste incinerator.[2][6]

Emergency Procedures: Spill Management

In the event of a spill, immediate and decisive action is crucial to mitigate potential hazards.

  • Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and the EHS office.[4]

  • Containment (if safe to do so): If you are trained and it is safe, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4] Do not use combustible materials.

  • Cleanup:

    • Wear the appropriate PPE, including respiratory protection if necessary.[6][7]

    • Carefully collect the absorbed material and place it into a suitable container for hazardous waste disposal.[4][6]

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Ensure the area is well-ventilated during and after the cleanup.[4]

Quantitative Data Summary

While specific quantitative data for 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one is not available, the following table summarizes the hazards of the parent compound, benzothiazole, which should be used as a conservative proxy.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.[7]
Acute Toxicity (Dermal) Harmful in contact with skin.[7]
Acute Toxicity (Inhalation) Harmful if inhaled.[7]
Eye Irritation Causes serious eye irritation.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one.

DisposalWorkflow Disposal Workflow for 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one cluster_prep Preparation and Handling cluster_waste_collection Waste Collection and Segregation cluster_storage_disposal Storage and Final Disposal cluster_spill Emergency Spill Procedure A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Collect Waste in a Designated, Compatible Container B->C D Segregate from Incompatible Wastes C->D E Label Container Clearly: 'Hazardous Waste' and Chemical Name D->E F Store Sealed Container in Designated Hazardous Waste Area E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H Arrange for Pickup and Incineration G->H S1 Spill Occurs S2 Evacuate and Alert Supervisor/EHS S1->S2 S3 Contain with Inert Absorbent (if trained and safe) S2->S3 S4 Collect Contaminated Material as Hazardous Waste S3->S4 S4->F Place in Hazardous Waste

Caption: Disposal workflow for 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one.

References

  • BenchChem. (n.d.). Proper Disposal of 1-(1,3-Benzothiazol-6-yl)ethanol: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one.
  • Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole.
  • Labomat Essor. (2024, November 4). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) according to Regulation (EU) No. 2020/878. Trade name : 101630 - Benzothiazole.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Shi, Y., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5036-5054. DOI: 10.1021/acs.est.7b05493.
  • National Institutes of Health. (2020, September). NIH Drain Discharge Guide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.